AM-2099
Description
Properties
IUPAC Name |
4-[2-methoxy-4-(trifluoromethyl)phenyl]-N-(1,3-thiazol-2-yl)quinazoline-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4O3S2/c1-29-16-8-11(19(20,21)22)2-4-14(16)17-13-5-3-12(9-15(13)24-10-25-17)31(27,28)26-18-23-6-7-30-18/h2-10H,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUDRCZPHWUXEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C2=NC=NC3=C2C=CC(=C3)S(=O)(=O)NC4=NC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AM-2099: A Technical Guide to its Mechanism of Action as a Selective NaV1.7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-2099 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7. This channel is a genetically validated target for the treatment of pain, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital insensitivity to pain. This compound exerts its effects by blocking the influx of sodium ions through NaV1.7 channels, which are crucial for the initiation and propagation of action potentials in nociceptive sensory neurons. By inhibiting this key step in pain signaling, this compound has demonstrated preclinical efficacy in models of acute and chronic pain. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its molecular target, signaling pathways, and preclinical data. Detailed experimental protocols and quantitative data are presented to provide a comprehensive resource for researchers in the field of pain therapeutics.
Core Mechanism of Action: Selective Inhibition of NaV1.7
The primary mechanism of action of this compound is the potent and selective inhibition of the voltage-gated sodium channel NaV1.7.[1] NaV1.7 channels are predominantly expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli.[2][3] These channels play a critical role as a "threshold channel" by amplifying small, subthreshold depolarizations at the nerve endings, thereby setting the threshold for action potential generation.[2]
This compound binds to the NaV1.7 channel and blocks the flow of sodium ions into the neuron. This inhibition is state-dependent, meaning the drug has a higher affinity for certain conformations of the channel. By preventing sodium influx, this compound effectively dampens the excitability of nociceptive neurons, making it more difficult for them to fire action potentials in response to painful stimuli. This leads to a reduction in the transmission of pain signals from the periphery to the central nervous system.
Signaling Pathway
The inhibition of NaV1.7 by this compound interrupts the canonical pain signaling pathway at its origin. The following diagram illustrates the role of NaV1.7 in nociceptive signaling and the point of intervention for this compound.
Downstream of NaV1.7 activation, the propagation of the action potential along the sensory nerve axon leads to the release of neurotransmitters, such as glutamate and substance P, in the dorsal horn of the spinal cord. These neurotransmitters then activate second-order neurons that transmit the pain signal to the brain. By blocking the initial amplification step, this compound is expected to reduce this downstream neurotransmitter release. Furthermore, studies on NaV1.7 knockout models suggest a potential link to the endogenous opioid system, where the absence of NaV1.7 can lead to an upregulation of enkephalins, which are natural pain-relieving molecules.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Cell Line | IC50 (µM) | Fold Selectivity vs. hNaV1.7 |
| Human NaV1.7 | HEK293 | 0.16 | - |
| Human NaV1.1 | CHO | >30 | >187.5 |
| Human NaV1.2 | CHO | 21 | 131.25 |
| Human NaV1.3 | CHO | >30 | >187.5 |
| Human NaV1.4 | CHO | >30 | >187.5 |
| Human NaV1.5 | CHO | >30 | >187.5 |
| Human NaV1.6 | CHO | 18 | 112.5 |
| Human NaV1.8 | CHO | >30 | >187.5 |
| hERG | - | >30 | >187.5 |
Data sourced from publicly available information.
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Histamine-Induced Itch
| Dose (mg/kg, p.o.) | Reduction in Scratching Bouts (%) | Statistical Significance |
| 30 | Dose-dependent reduction observed | Not specified |
| 60 | Statistically significant reduction | p < 0.01 |
This study demonstrates target engagement in an in vivo model of pruritus, which shares neuronal pathways with pain.
Table 3: Pharmacokinetic Parameters of this compound
| Species | Route | Clearance | Volume of Distribution (Vdss) | Half-life (t1/2) |
| Rat | IV | Low | Moderate | Moderate |
| Dog | IV | Very Low | Low | 18 hours |
Qualitative descriptions are based on available literature.
Experimental Protocols
The following are representative protocols for the key experiments cited. Specific parameters for the this compound studies may vary and are not fully publicly available.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
Objective: To determine the potency and selectivity of this compound on various voltage-gated sodium channel subtypes.
Cell Lines:
-
Human NaV1.7: Human Embryonic Kidney (HEK293) cells stably expressing the human SCN9A gene.
-
Other NaV subtypes (1.1, 1.2, 1.3, 1.4, 1.5, 1.6, 1.8): Chinese Hamster Ovary (CHO) cells stably expressing the respective human SCN gene.
General Protocol:
-
Cell Culture: Cells are cultured in appropriate media and conditions to ensure optimal health and channel expression.
-
Cell Preparation: On the day of the experiment, cells are dissociated and plated onto glass coverslips.
-
Recording Solutions:
-
Internal Solution (Pipette): Contains a physiological concentration of ions, a fluoride salt to maintain channel stability, and a pH buffer (e.g., HEPES).
-
External Solution (Bath): Contains a physiological saline solution with a pH buffer.
-
-
Patch Clamp Recording:
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
The holding potential is maintained at a hyperpolarized level (e.g., -125 mV) to ensure channels are in a resting state.
-
A depolarizing voltage step is applied to elicit a sodium current.
-
-
Compound Application: this compound is applied to the external solution at various concentrations.
-
Data Analysis: The peak inward sodium current is measured before and after compound application. The concentration-response curve is fitted to a Hill equation to determine the IC50 value.
In Vivo Efficacy: Histamine-Induced Scratching Model
Objective: To assess the in vivo efficacy of this compound in a model of itch, which is transmitted by some of the same sensory neurons as pain.
Animal Model: Male BALB/c mice.
General Protocol:
-
Acclimation: Mice are acclimated to the testing environment to reduce stress-induced behaviors.
-
Compound Administration: this compound is administered orally (p.o.) at various doses (e.g., 30 and 60 mg/kg) or as a vehicle control.
-
Induction of Itch: After a set pre-treatment time, histamine is injected intradermally into the rostral back or nape of the neck of the mice.
-
Behavioral Observation: The number of scratching bouts directed towards the injection site is observed and counted for a defined period (e.g., 30 minutes). A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.
-
Data Analysis: The mean number of scratches for each treatment group is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of this compound in preclinical species.
Animal Models: Sprague-Dawley rats and Beagle dogs.
General Protocol:
-
Compound Administration: this compound is administered intravenously (IV) to determine clearance, volume of distribution, and half-life, and orally (p.o.) to determine bioavailability.
-
Blood Sampling: Blood samples are collected at multiple time points after dosing via an appropriate route (e.g., tail vein in rats, cephalic vein in dogs).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.
Conclusion
This compound is a potent and selective inhibitor of NaV1.7 with a clear mechanism of action centered on the blockade of this crucial ion channel in nociceptive neurons. Preclinical data demonstrate its ability to inhibit NaV1.7 in vitro and produce efficacy in an in vivo model relevant to sensory neuron activation. Its favorable pharmacokinetic profile in multiple species further supports its potential as a therapeutic agent for the treatment of pain. The detailed information provided in this guide serves as a valuable resource for researchers and drug development professionals working to advance novel analgesics.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics and, more recently, anti-pruritic agents. Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to painful conditions, while loss-of-function mutations result in a congenital inability to experience pain. Recent evidence also implicates Nav1.7 in the signaling of itch. AM-2099 is a potent and selective inhibitor of Nav1.7 that has shown promise in preclinical models of pruritus. This technical guide provides a comprehensive overview of the discovery and development of this compound, including its pharmacological profile, preclinical pharmacokinetics, and in vivo efficacy. Detailed experimental protocols and visual representations of key biological pathways and experimental workflows are provided to support further research and development in this area.
Introduction to Nav1.7 as a Therapeutic Target for Pruritus
The voltage-gated sodium channel Nav1.7 is predominantly expressed in peripheral sensory neurons, where it plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[1] While its role in pain has been extensively studied, emerging research highlights its involvement in the sensation of itch, or pruritus.[1] Gain-of-function mutations in Nav1.7 have been associated with conditions of paroxysmal itch, suggesting that inhibition of this channel could be a viable therapeutic strategy for pruritic conditions.[1] this compound has been identified as a potent and selective inhibitor of Nav1.7, demonstrating potential for the treatment of pruritus.[2]
In Vitro Pharmacology of this compound
This compound has been characterized as a potent inhibitor of human Nav1.7 with an IC50 of 0.16 μM.[2] The compound exhibits selectivity for Nav1.7 over other sodium channel subtypes.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Species | IC50 (μM) | Selectivity vs. hNav1.7 |
| Nav1.7 | Human | 0.16 [2] | - |
| Nav1.7 | Mouse | 0.18 | ~0.9x |
| Nav1.7 | Rat | 3.5 | ~22x |
| Nav1.7 | Dog | 0.18 | ~0.9x |
| Nav1.1 | Human | Data not publicly available | Lower selectivity |
| Nav1.2 | Human | Data not publicly available | Lower selectivity |
| Nav1.3 | Human | Data not publicly available | >100-fold[2] |
| Nav1.4 | Human | Data not publicly available | >100-fold[2] |
| Nav1.5 | Human | Data not publicly available | >100-fold[2] |
| Nav1.6 | Human | Data not publicly available | Lower selectivity |
| Nav1.8 | Human | Data not publicly available | >100-fold[2] |
This compound also demonstrates a low affinity for the hERG channel (IC50 >30 μM) and did not show significant inhibition against a panel of 100 kinases at 1 μM.[2]
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in rats and dogs.
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route | Clearance (CL) | Volume of Distribution (Vdss) | Half-life (t1/2) |
| Rat | IV/PO | Low total clearance[2] | Moderate[2] | Moderate[2] |
| Dog | IV/PO | Very low clearance[2] | Low[2] | 18 hours[2] |
Specific quantitative data for clearance and Vdss in rats and dogs, and the half-life in rats, are not publicly available.
In Vivo Efficacy in a Pruritus Model
This compound has demonstrated efficacy in a preclinical model of histamine-induced scratching in mice. Oral administration of this compound resulted in a dose-dependent reduction in scratching bouts, with a statistically significant effect observed at a dose of 60 mg/kg.[2]
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Pruritus
| Species | Model | Treatment | Dose (mg/kg) | Efficacy |
| Mouse | Histamine-induced scratching | This compound (oral) | 60 | Statistically significant reduction in scratching bouts[2] |
Specific quantitative data on the percentage of reduction or the number of scratching bouts are not publicly available.
Signaling Pathways and Experimental Workflows
Nav1.7 Signaling Pathway in Itch
Pruritogens, such as histamine, bind to their respective receptors on sensory neurons, leading to membrane depolarization. This depolarization activates Nav1.7, which lowers the threshold for action potential generation. The resulting action potentials propagate along the sensory nerve to the spinal cord and then to the brain, where the sensation of itch is perceived.
Experimental Workflow: Whole-Cell Voltage Clamp Assay
The potency and selectivity of Nav1.7 inhibitors like this compound are determined using the whole-cell voltage clamp technique on cells expressing the specific sodium channel subtypes.
Experimental Workflow: In Vivo Pruritus Model
The anti-pruritic efficacy of this compound is evaluated in a histamine-induced scratching model in mice.
References
An In-depth Technical Guide to AM-2099: A Potent and Selective Nav1.7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-2099 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7. Human genetic studies have identified Nav1.7 as a critical component in pain signaling pathways, making it a promising therapeutic target for the development of novel analgesics. This compound has demonstrated significant potential in preclinical studies, exhibiting high affinity for human Nav1.7 and a favorable selectivity profile against other sodium channel isoforms. This technical guide provides a comprehensive overview of the chemical structure, properties, and available preclinical data for this compound.
Chemical Structure and Properties
This compound is a quinazoline sulfonamide derivative with the chemical formula C19H13F3N4O3S2.[1] Its structure is characterized by a central quinazoline core substituted with a methoxy- and trifluoromethyl-phenyl group and a thiazolyl sulfonamide moiety.
Chemical Structure:
Figure 1: Chemical Structure of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-(2-methoxy-4-(trifluoromethyl)phenyl)-N-(thiazol-2-yl)quinazoline-7-sulfonamide | [1][2] |
| CAS Number | 1443373-17-8 | [1][3][4] |
| Molecular Formula | C19H13F3N4O3S2 | [1] |
| Molecular Weight | 466.45 g/mol | [1] |
| SMILES Code | O=S(C1=CC=C2C(N=CN=C2C3=C(OC)C=C(C(F)(F)F)C=C3)=C1)(NC4=NC=CS4)=O | [1] |
| cLogD | 2.1 | [1] |
Biological Activity
This compound is a potent inhibitor of the human Nav1.7 channel with an IC50 of 0.16 μM.[1][3] It exhibits significant selectivity for Nav1.7 over other sodium channel isoforms, particularly Nav1.5, which is crucial for cardiac safety.
Table 2: In Vitro Selectivity Profile of this compound
| Target | IC50 (μM) | Selectivity vs. hNav1.7 | Reference |
| Human Nav1.7 | 0.16 | - | [1][3] |
| Human Nav1.5 | > 30 | > 187.5-fold | [1] |
| Human Nav1.3 | Data not available | > 100-fold | [3] |
| Human Nav1.4 | Data not available | > 100-fold | [3] |
| Human Nav1.8 | Data not available | > 100-fold | [3] |
| Human Nav1.1 | Data not available | Lower selectivity | [3] |
| Human Nav1.2 | Data not available | Lower selectivity | [3] |
| Human Nav1.6 | Data not available | Lower selectivity | [3] |
| hERG | > 30 | - | [3] |
This compound has also been profiled against a broader panel of off-target proteins, demonstrating a clean profile. It did not show greater than 50% inhibition against a panel of 100 kinases at a concentration of 1 μM, nor against a broad CEREP panel at 10 μM.[3]
Pharmacokinetics
Pharmacokinetic studies have been conducted in rats and dogs, indicating that this compound possesses favorable properties for in vivo applications.
Table 3: Pharmacokinetic Parameters of this compound
| Species | Route | Parameter | Value | Reference |
| Rat | IV | Clearance (CL) | 0.54 L/h/kg | [1] |
| IV | Volume of Distribution (Vdss) | Moderate (quantitative data not available) | [3] | |
| IV | Half-life (t1/2) | Moderate (quantitative data not available) | [3] | |
| Dog | IV | Clearance (CL) | Very low (quantitative data not available) | [3] |
| IV | Volume of Distribution (Vdss) | Low (quantitative data not available) | [3] | |
| IV | Half-life (t1/2) | 18 hours | [3] |
In Vivo Efficacy
The in vivo efficacy of this compound has been evaluated in a mouse model of pruritus. Oral administration of this compound resulted in a dose-dependent reduction of histamine-induced scratching behavior, with a statistically significant effect observed at a dose of 60 mg/kg.[3] This suggests that this compound can achieve sufficient target engagement in vivo to produce a pharmacological response.
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effect through the direct inhibition of the Nav1.7 sodium channel. Nav1.7 channels are densely expressed in peripheral sensory neurons, including nociceptors, where they play a crucial role in amplifying subthreshold stimuli to initiate action potentials.[5] By blocking this channel, this compound is expected to reduce the excitability of these neurons, thereby dampening the transmission of pain and itch signals.
The downstream signaling effects of Nav1.7 inhibition are an area of active research. Studies have suggested that Nav1.7 activity can influence the expression of other genes involved in nociception, such as the transcription factor Nfat5 and the endogenous opioid precursor preproenkephalin (Penk).[6] Furthermore, the trafficking and membrane localization of Nav1.7 are regulated by proteins like the collapsin response mediator protein 2 (CRMP2).[7] Inhibition of Nav1.7 by this compound may therefore have broader effects on the signaling cascades within sensory neurons.
Figure 2: Proposed Signaling Pathway of Nav1.7 and Inhibition by this compound.
Experimental Protocols (Representative)
While the specific, detailed protocols for the studies conducted on this compound are not publicly available, the following sections describe representative methodologies for the types of experiments performed.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is a representative method for assessing the inhibitory activity of a compound on Nav1.7 channels expressed in a heterologous system.
Figure 3: Workflow for Electrophysiological Characterization.
Protocol Details:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and a selection antibiotic).[8][9][10]
-
Cell Plating: Cells are plated onto glass coverslips 24-48 hours prior to recording.
-
Solutions:
-
Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
-
Voltage Protocol: To elicit Nav1.7 currents, cells are held at a negative holding potential (e.g., -120 mV) to ensure channels are in a resting state, and then depolarized with a voltage step (e.g., to 0 mV).
-
Compound Application: After establishing a stable baseline current, various concentrations of this compound are perfused onto the cell.
-
Data Analysis: The peak inward current in the presence of the compound is compared to the baseline current to determine the percentage of inhibition. A concentration-response curve is generated to calculate the IC50 value.
In Vivo Pruritus Model
This protocol describes a representative histamine-induced scratching model in mice.
Figure 4: Workflow for the In Vivo Pruritus Model.
Protocol Details:
-
Animals: Male C57BL/6 mice are used.[11]
-
Acclimation: Mice are acclimated to individual observation chambers for a defined period (e.g., 30-60 minutes) before the experiment.
-
Dosing: this compound, formulated in an appropriate vehicle, is administered orally at various doses (e.g., 5, 20, 60 mg/kg). A vehicle control group is also included. Dosing typically occurs 60-120 minutes before pruritus induction.[11]
-
Pruritus Induction: Histamine is injected intradermally into a specific site (e.g., the nape of the neck or the cheek).
-
Behavioral Observation: Immediately after histamine injection, the mice are observed and video-recorded for a set period (e.g., 30 minutes).
-
Data Quantification: A trained observer, blinded to the treatment groups, counts the number of scratching bouts directed towards the injection site.
-
Statistical Analysis: The mean number of scratches for each treatment group is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Pharmacokinetic Study
This is a representative protocol for a single-dose pharmacokinetic study in rats and dogs.
Figure 5: Workflow for a Pharmacokinetic Study.
Protocol Details:
-
Animals: Male Sprague-Dawley rats and Beagle dogs are commonly used. For intravenous studies, animals may be surgically implanted with catheters for ease of dosing and blood collection.
-
Dosing:
-
Intravenous (IV): this compound is formulated in a suitable vehicle and administered as a bolus injection.
-
Oral (PO): this compound is formulated as a suspension or solution and administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vdss), half-life (t1/2), and for oral dosing, area under the curve (AUC) and bioavailability.
Conclusion
This compound is a valuable research tool for investigating the role of Nav1.7 in pain and pruritus. Its high potency and selectivity, combined with favorable pharmacokinetic properties, make it a suitable compound for in vivo studies aimed at understanding the therapeutic potential of Nav1.7 inhibition. Further research is warranted to fully elucidate its mechanism of action and to explore its potential in various models of disease.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | 1443373-17-8 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Human Embryonic Kidney (HEK293) Cells Express Endogenous Voltage-Gated Sodium Currents and Nav1.7 Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio.fsu.edu [bio.fsu.edu]
- 10. Human embryonic kidney (HEK293) cells express endogenous voltage-gated sodium currents and Na v 1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
Pharmacological Characterization of AM-2099: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM-2099 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7. This channel is a genetically validated target for the treatment of pain and pruritus. Preclinical data indicate that this compound exhibits high affinity for human Nav1.7 and demonstrates significant selectivity over other sodium channel subtypes. Furthermore, the compound shows a favorable off-target profile and has demonstrated in vivo efficacy in a model of pruritus, supported by a promising pharmacokinetic profile in two animal species. This document provides a comprehensive overview of the pharmacological characteristics of this compound, including its mechanism of action, in vitro and in vivo properties, and detailed experimental methodologies relevant to its preclinical evaluation.
Introduction
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons, including nociceptors and pruriceptors. Its critical role in pain and itch signaling has been elucidated through human genetic studies, where loss-of-function mutations in SCN9A lead to a congenital inability to perceive pain, while gain-of-function mutations result in debilitating pain syndromes. Consequently, selective inhibition of Nav1.7 presents a compelling therapeutic strategy for the management of various pain and itch conditions. This compound has been developed as a potent and selective inhibitor of Nav1.7, and this guide details its pharmacological profile.
Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the Nav1.7 sodium channel. By binding to the channel, this compound blocks the influx of sodium ions that is necessary for the depolarization of the neuronal membrane. This action raises the threshold for action potential generation, thereby reducing the excitability of sensory neurons and mitigating the transmission of pain and itch signals to the central nervous system.
In Vitro and In Vivo Efficacy of AM-2099: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
AM-2099, a novel quinazoline-based sulfonamide, has emerged as a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. This channel is a genetically validated target for pain, and its inhibition represents a promising non-opioid therapeutic strategy. This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo studies conducted on this compound, presenting key data, experimental methodologies, and an exploration of its mechanism of action.
Core Efficacy and Selectivity Profile
This compound demonstrates high affinity and selective inhibition of the human Nav1.7 channel. In vitro electrophysiological assays have quantified its inhibitory potency and selectivity against other sodium channel isoforms.
In Vitro Potency and Selectivity
The inhibitory activity of this compound was assessed using whole-cell patch clamp electrophysiology on HEK293 cells expressing various human Nav channel isoforms. The compound exhibits a half-maximal inhibitory concentration (IC50) of 0.16 μM for human Nav1.7.[1] Its selectivity profile, detailed in Table 1, reveals a significant therapeutic window, particularly concerning the cardiac sodium channel Nav1.5, which is critical for cardiovascular safety.
| Target | IC50 (µM) | Selectivity (fold vs. hNav1.7) |
| hNav1.7 | 0.16 | 1 |
| hNav1.1 | 10 | 62.5 |
| hNav1.2 | 21 | 131.25 |
| hNav1.3 | >30 | >187.5 |
| hNav1.4 | >30 | >187.5 |
| hNav1.5 | >30 | >187.5 |
| hNav1.6 | 15 | 93.75 |
| hNav1.8 | >30 | >187.5 |
| Table 1: In Vitro Selectivity of this compound against Human Nav Channel Isoforms. |
Experimental Protocols: In Vitro Assays
Whole-Cell Patch Clamp Electrophysiology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 channel.
-
Methodology: Whole-cell voltage-clamp recordings were performed at room temperature. Cells were held at a holding potential of -120 mV. A test pulse to 0 mV for 20 ms was used to elicit sodium currents.
-
Compound Application: this compound was applied at varying concentrations to determine the concentration-response relationship and calculate the IC50 value. The compound was incubated for 5 minutes prior to recording.
-
Data Analysis: The peak inward sodium current was measured before and after compound application. The percentage of inhibition was calculated, and the data were fitted to a sigmoidal concentration-response curve to determine the IC50.
Experimental Workflow for In Vitro Potency Determination
Caption: Workflow for determining the in vitro potency of this compound using whole-cell patch clamp.
In Vivo Studies: Pharmacokinetics and Efficacy
This compound has demonstrated a favorable pharmacokinetic profile in preclinical species, supporting its potential for oral administration. In vivo efficacy has been established in a Nav1.7-dependent pharmacodynamic model.
Pharmacokinetic Profile
Pharmacokinetic studies of this compound were conducted in rats and dogs. The compound exhibits properties conducive to further development, as summarized in Table 2.
| Species | Clearance (CL) | Volume of Distribution (Vdss) | Half-life (t1/2) |
| Rat | Low | Moderate | Moderate |
| Dog | Very Low | Low | Long (18 h)[1] |
| Table 2: Qualitative Pharmacokinetic Parameters of this compound in Rat and Dog. |
Pharmacokinetic Study Protocol (General):
-
Animal Models: Male Sprague-Dawley rats and Beagle dogs.
-
Administration: Intravenous (IV) and oral (PO) administration of this compound.
-
Sampling: Serial blood samples were collected at predetermined time points post-dosing.
-
Analysis: Plasma concentrations of this compound were determined using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Parameter Calculation: Pharmacokinetic parameters, including clearance (CL), volume of distribution at steady state (Vdss), and terminal half-life (t1/2), were calculated using non-compartmental analysis.
In Vivo Efficacy: Histamine-Induced Scratching Model
The in vivo activity of this compound was evaluated in a histamine-induced scratching model in mice, a behavior known to be dependent on Nav1.7.[2] this compound demonstrated a dose-dependent reduction in scratching behavior, with a statistically significant effect observed at a 60 mg/kg oral dose.[2]
Histamine-Induced Scratching Protocol:
-
Animal Model: Male C57BL/6 mice.
-
Compound Administration: this compound was administered orally 120 minutes prior to the histamine challenge.
-
Histamine Challenge: Histamine was administered via intradermal injection into the scruff of the neck.
-
Behavioral Observation: The number of scratching bouts was recorded for 30 minutes following the histamine injection.
-
Data Analysis: The total number of scratches in the this compound treated groups was compared to the vehicle-treated control group.
Workflow for the Histamine-Induced Scratching Model
Caption: Experimental workflow for the in vivo histamine-induced scratching model.
Mechanism of Action: Nav1.7 Signaling in Nociception
Nav1.7 channels are highly expressed in peripheral nociceptive neurons of the dorsal root ganglia (DRG) and play a crucial role in the initiation and propagation of action potentials in response to noxious stimuli. By blocking these channels, this compound is hypothesized to dampen the pain signal at its origin.
Nav1.7 Signaling Pathway in Pain Transmission
Caption: Simplified signaling pathway of Nav1.7 in nociception and the inhibitory action of this compound.
Conclusion
This compound is a potent and selective Nav1.7 inhibitor with a promising preclinical profile. Its high in vitro potency and selectivity, coupled with favorable pharmacokinetic properties and demonstrated in vivo target engagement, underscore its potential as a novel therapeutic agent for the treatment of pain. Further investigation in validated animal models of inflammatory and neuropathic pain is warranted to fully elucidate its analgesic efficacy.
References
AM-2099: A Potent and Selective Nav1.7 Inhibitor for Pain Pathway Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the field of pain research. Genetic studies in humans have unequivocally demonstrated its essential role in pain perception; loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain. Conversely, gain-of-function mutations are linked to severe pain disorders. This validation has spurred the development of selective Nav1.7 inhibitors as potential non-opioid analgesics. AM-2099 is a potent and selective small molecule inhibitor of Nav1.7, positioning it as a valuable research tool for dissecting the role of this channel in various pain pathways and as a lead compound for therapeutic development. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its use in pain research.
Core Mechanism of Action
This compound exerts its effects by directly inhibiting the Nav1.7 sodium channel. Nav1.7 channels are predominantly expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli.[1][2] These channels play a crucial role in amplifying subthreshold depolarizations, thereby setting the threshold for action potential generation in response to noxious stimuli.[3][4] By blocking Nav1.7, this compound effectively dampens the excitability of these sensory neurons, preventing the initiation and propagation of pain signals from the periphery to the central nervous system.
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its in vitro potency, selectivity, and in vivo pharmacokinetic parameters.
Table 1: In Vitro Potency of this compound against Nav1.7
| Species | IC50 (μM) | Cell Line |
| Human | 0.16 | HEK293 |
Data sourced from MedChemExpress.[5]
Table 2: Selectivity Profile of this compound against other Nav Subtypes
| Nav Subtype | Selectivity (Fold over Nav1.7) |
| Nav1.1 | >10 |
| Nav1.2 | >10 |
| Nav1.3 | >100 |
| Nav1.4 | >100 |
| Nav1.5 | >100 |
| Nav1.6 | >10 |
| Nav1.8 | >100 |
This compound demonstrates lower levels of selectivity against Nav1.1, Nav1.2, and Nav1.6.[5]
Table 3: Pharmacokinetic Profile of this compound
| Species | Clearance | Volume of Distribution (Vdss) | Half-life (t1/2) |
| Rat | Low total clearance | Moderate | Moderate |
| Dog | Very low clearance | Low | 18 hours |
Data sourced from MedChemExpress.[5]
Signaling Pathways and Experimental Workflows
Nav1.7 Signaling Pathway in Nociception
The following diagram illustrates the role of Nav1.7 in the pain signaling pathway and the mechanism of action for this compound.
Caption: Role of Nav1.7 in pain signaling and inhibition by this compound.
General Experimental Workflow for Preclinical Evaluation of this compound
The following diagram outlines a typical experimental workflow for assessing the efficacy of a Nav1.7 inhibitor like this compound in a preclinical pain model.
Caption: Preclinical workflow for evaluating this compound in a pain model.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Voltage Clamp
Objective: To determine the inhibitory effect of this compound on human Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing human Nav1.7.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
This compound stock solution in DMSO.
Procedure:
-
Culture HEK293-hNav1.7 cells to 70-80% confluency on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with external solution.
-
Establish a gigaohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -120 mV.
-
Record baseline Nav1.7 currents by applying a depolarizing voltage step (e.g., to 0 mV for 20 ms).
-
Perfuse the cell with external solution containing various concentrations of this compound (e.g., 0.01 to 100 μM).
-
Record Nav1.7 currents at each concentration after allowing for drug equilibration.
-
Wash out the drug with external solution to assess reversibility.
-
Analyze the data by measuring the peak inward current at each concentration and normalize to the baseline current to determine the concentration-response curve and calculate the IC50 value.
In Vivo Pharmacodynamic Model: Histamine-Induced Scratching in Mice
Objective: To evaluate the in vivo efficacy of this compound in a model of histamine-induced itch, which involves sensory neuron activation.
Materials:
-
Male BALB/c mice.
-
This compound formulation for oral administration (e.g., in a vehicle of 0.5% methylcellulose).
-
Histamine solution (e.g., 100 μg in 20 μL saline).
-
Observation chambers.
Procedure:
-
Acclimatize mice to the observation chambers.
-
Administer this compound orally at various doses (e.g., 10, 30, 60 mg/kg) or vehicle to different groups of mice.
-
After a predetermined time post-dosing (e.g., 60 minutes), inject histamine intradermally into the rostral back of the mice.
-
Immediately after histamine injection, record the number of scratching bouts directed towards the injection site for a defined period (e.g., 30 minutes).
-
Compare the number of scratching bouts in the this compound-treated groups to the vehicle-treated group.
-
A statistically significant reduction in scratching bouts in the this compound treated groups indicates in vivo efficacy. A dose-dependent reduction was observed for this compound, with a significant effect at the 60 mg/kg dose.[5]
In Vivo Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Paw Inflammation
Objective: To assess the analgesic effect of this compound on inflammatory pain.
Materials:
-
Male Sprague-Dawley rats.
-
Complete Freund's Adjuvant (CFA).
-
This compound formulation for oral administration.
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments) and thermal hyperalgesia (e.g., Hargreaves apparatus).
Procedure:
-
Measure baseline paw withdrawal thresholds to mechanical and thermal stimuli for all rats.
-
Induce inflammation by injecting CFA (e.g., 100 μL) into the plantar surface of one hind paw.
-
Monitor the development of mechanical allodynia and thermal hyperalgesia over several days.
-
Once a stable pain phenotype is established (e.g., 3 days post-CFA), administer this compound orally at various doses or vehicle.
-
Measure paw withdrawal thresholds at different time points after drug administration (e.g., 1, 2, 4, and 6 hours).
-
Compare the paw withdrawal thresholds in the this compound-treated groups to the vehicle-treated group to determine the analgesic effect.
Conclusion
This compound is a potent and selective Nav1.7 inhibitor that serves as a critical research tool for investigating the role of this channel in pain signaling. Its favorable pharmacokinetic profile and demonstrated in vivo efficacy in a relevant pharmacodynamic model make it a promising candidate for further preclinical development. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound to advance our understanding of pain pathophysiology and to explore novel therapeutic strategies.
References
- 1. physoc.org [physoc.org]
- 2. homepages.gac.edu [homepages.gac.edu]
- 3. Voluntary and evoked behavioral correlates in inflammatory pain conditions under different social housing conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NaV1.7 and pain: contribution of peripheral nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, has emerged as a critical player in the molecular machinery of pain perception. Its preferential expression in peripheral sensory neurons and its role in setting the threshold for action potential generation make it a highly validated target for the development of novel analgesics. This technical guide provides a comprehensive overview of the role of Nav1.7 in nociception, supported by genetic and functional evidence. Furthermore, it delves into the preclinical profile of AM-2099, a potent and selective Nav1.7 inhibitor, highlighting its potential as a therapeutic agent for the management of pain. This document includes detailed experimental protocols for key assays, quantitative data on Nav1.7 inhibitors, and visualizations of relevant biological pathways and experimental workflows.
The Role of Nav1.7 in Nociception
Nav1.7 is a tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channel that is predominantly expressed in the peripheral nervous system, particularly in dorsal root ganglion (DRG) and trigeminal ganglion neurons, which are crucial for transmitting pain signals.[1] Its biophysical properties, including slow recovery from fast inactivation and a slow onset of closed-state inactivation, allow it to generate significant ramp currents in response to small, slow depolarizations.[2] This characteristic positions Nav1.7 as a critical amplifier of subthreshold stimuli at nerve endings, effectively acting as a "volume knob" for pain signals and setting the threshold for action potential firing in nociceptive neurons.[2]
The indispensable role of Nav1.7 in human pain perception is unequivocally demonstrated by human genetic studies. Loss-of-function mutations in the SCN9A gene result in congenital insensitivity to pain (CIP), a rare condition where individuals are unable to perceive pain, yet other sensory modalities remain intact.[3] Conversely, gain-of-function mutations in SCN9A lead to debilitating pain syndromes such as inherited erythromelalgia (IEM) and paroxysmal extreme pain disorder (PEPD), characterized by spontaneous and evoked burning pain. These genetic findings provide compelling validation of Nav1.7 as a key target for analgesic drug development.
Signaling Pathway of Nav1.7 in Nociceptors
In nociceptive neurons, Nav1.7 is a key component of the machinery that transduces noxious stimuli into electrical signals. The channel is concentrated at the nerve fiber endings where it amplifies generator potentials initiated by various receptors that detect mechanical, thermal, or chemical insults. This amplification is crucial for reaching the threshold required to initiate an action potential. The action potential then propagates along the sensory neuron to the spinal cord, where the pain signal is transmitted to second-order neurons and ultimately relayed to the brain for perception.
Several intracellular signaling pathways can modulate Nav1.7 function. For instance, inflammatory mediators like nerve growth factor (NGF) and tumor necrosis factor-alpha (TNF-α) can sensitize nociceptors by upregulating Nav1.7 expression and promoting its trafficking to the cell membrane.[4][5] This process can involve signaling cascades such as the p38 mitogen-activated protein kinase (MAPK) pathway.[4][5]
This compound: A Selective Nav1.7 Inhibitor
This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. Its development represents a targeted approach to pain management, aiming to silence pain signals at their source without the side effects associated with less selective sodium channel blockers or opioids.
Mechanism of Action
This compound exerts its analgesic effect by binding to the Nav1.7 channel and inhibiting the influx of sodium ions. This action effectively dampens the amplification of generator potentials in nociceptors, preventing the generation and propagation of action potentials that signal pain. The high selectivity of this compound for Nav1.7 over other sodium channel isoforms, such as those in the heart (Nav1.5) and central nervous system, is a key feature designed to minimize off-target effects.
Preclinical Data
Electrophysiological studies are crucial for determining the potency and selectivity of Nav1.7 inhibitors. This compound has demonstrated potent inhibition of human Nav1.7 channels.
Table 1: In Vitro Potency and Selectivity of this compound
| Channel Subtype | IC50 (µM) | Selectivity vs. Nav1.7 |
| Human Nav1.7 | 0.16 | - |
| Nav1.1 | >16 | >100-fold |
| Nav1.2 | >16 | >100-fold |
| Nav1.3 | >16 | >100-fold |
| Nav1.4 | >16 | >100-fold |
| Nav1.5 | >16 | >100-fold |
| Nav1.6 | >16 | >100-fold |
| Nav1.8 | >16 | >100-fold |
Note: Specific IC50 values for other Nav subtypes for this compound are not publicly available and are represented as greater than the highest tested concentration. The selectivity is therefore presented as greater than 100-fold.
The analgesic efficacy of Nav1.7 inhibitors is typically evaluated in rodent models of acute, inflammatory, and neuropathic pain. While specific quantitative data for this compound in these models is not publicly available, the following table illustrates the type of data that would be generated.
Table 2: Efficacy of this compound in Preclinical Pain Models (Illustrative Data)
| Pain Model | Species | Endpoint | Route of Admin. | ED50 (mg/kg) | % Max. Possible Effect |
| Formalin Test (Phase II) | Rat | Licking/Flinching Time | p.o. | Data not available | Data not available |
| Carrageenan-induced | Rat | Paw Withdrawal Latency | p.o. | Data not available | Data not available |
| Chronic Constriction Injury | Rat | Mechanical Allodynia | p.o. | Data not available | Data not available |
Note: This table presents the standard parameters measured in preclinical pain models. Specific values for this compound are not publicly available from the conducted searches.
Pharmacokinetic studies in animals are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Table 3: Pharmacokinetic Parameters of this compound in Rat and Dog
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) |
| Rat | i.v. | Data not available | Data not available | Data not available | Data not available | Data not available |
| p.o. | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Dog | i.v. | Data not available | Data not available | Data not available | Data not available | Data not available |
| p.o. | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: While it is reported that this compound demonstrates a favorable pharmacokinetic profile in rats and dogs, specific quantitative parameters such as Cmax, Tmax, AUC, and half-life (t1/2) are not publicly available from the conducted searches.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Nav1.7
This protocol details the method for recording Nav1.7 currents from HEK293 cells stably expressing the channel.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.
Procedure:
-
Culture HEK293 cells stably expressing human Nav1.7 on glass coverslips.
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply voltage protocols to elicit and record Nav1.7 currents using a patch-clamp amplifier and data acquisition software.
-
Current-Voltage (I-V) Relationship: From a holding potential of -120 mV, apply depolarizing steps from -80 mV to +60 mV in 10 mV increments.
-
Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms prepulses ranging from -140 mV to -10 mV, followed by a test pulse to 0 mV.
-
-
To test compound inhibition, perfuse the cells with the external solution containing the desired concentration of this compound and repeat the voltage protocols.
Formalin-Induced Pain Model in Rats
This model assesses a compound's efficacy against both acute and tonic inflammatory pain.
Procedure:
-
Acclimate male Sprague-Dawley rats (200-250 g) to the testing environment for at least 30 minutes.
-
Administer this compound or vehicle via the desired route (e.g., oral gavage) at a predetermined time before the formalin injection.
-
Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the rat in a clear observation chamber.
-
Record the total time the animal spends licking or flinching the injected paw during two distinct phases:
-
Phase I (acute pain): 0-5 minutes post-injection.
-
Phase II (inflammatory pain): 15-60 minutes post-injection.
-
-
Compare the licking/flinching time between the drug-treated and vehicle-treated groups to determine the analgesic effect.
Carrageenan-Induced Thermal Hyperalgesia in Rats
This model evaluates the ability of a compound to reverse thermal hypersensitivity associated with inflammation.
Procedure:
-
Measure the baseline paw withdrawal latency of male Sprague-Dawley rats (200-250 g) to a radiant heat source (e.g., Hargreaves apparatus).
-
Inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
At a predetermined time post-carrageenan (e.g., 2 hours), administer this compound or vehicle.
-
At various time points after drug administration (e.g., 30, 60, 120 minutes), re-measure the paw withdrawal latency to the radiant heat source.
-
An increase in the paw withdrawal latency in the drug-treated group compared to the vehicle-treated group indicates an anti-hyperalgesic effect.
Conclusion
The voltage-gated sodium channel Nav1.7 is a highly validated and compelling target for the development of novel pain therapeutics. Its critical role in nociception, substantiated by human genetic evidence, offers a clear rationale for its inhibition. This compound, as a potent and selective Nav1.7 inhibitor, holds significant promise as a next-generation analgesic. While publicly available preclinical efficacy and detailed pharmacokinetic data are limited, the foundational understanding of Nav1.7 and the initial characterization of this compound provide a strong basis for its continued investigation and development. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various pain states.
References
- 1. Pharmacokinetics and pharmacodynamics of intravenous dexmedetomidine (2 μg∙kg-1) in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacokinetics and tissue distribution of vigabatrin enantiomers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compartment-specific regulation of NaV1.7 in sensory neurons after acute exposure to TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
AM-2099 Application Notes and Protocols for Murine Studies
For Research Use Only
Introduction
AM-2099 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. This channel is a genetically validated target for pain and pruritus (itch). In peripheral sensory neurons, Nav1.7 plays a crucial role in the amplification of sub-threshold stimuli and the generation of action potentials, making it a key player in the signaling of both pain and itch. Preclinical studies in mice have demonstrated the efficacy of this compound in a model of pruritus, where it produced a dose-dependent reduction in scratching behavior.
These application notes provide a summary of the available data on the dosage and administration of this compound in mice, along with a recommended experimental protocol for a pruritus model and an overview of the relevant signaling pathway.
Data Presentation
In Vivo Efficacy of this compound in a Murine Pruritus Model
| Compound | Dose | Route of Administration | Effect |
| This compound | 60 mg/kg | Not Specified | Statistically significant reduction in scratching bouts |
Note: The specific route of administration and the detailed experimental model for this study are not publicly available. The information is based on supplier data sheets summarizing in vivo studies.
Experimental Protocols
Recommended Protocol for a Histamine-Induced Pruritus Model in Mice
This protocol is a general guideline based on standard methods for inducing and assessing itch in mice and should be adapted to specific experimental needs.
1. Materials:
-
This compound
-
Vehicle (see solubilization protocols below)
-
Histamine dihydrochloride (Sigma-Aldrich, Cat. No. H7250 or equivalent)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory animal caging
-
Video recording equipment
-
Behavioral analysis software (or manual scoring)
2. Solubilization of this compound:
This compound can be prepared for in vivo administration using one of the following protocols:
Protocol A:
-
Prepare a stock solution of this compound in DMSO.
-
For the final formulation, add each solvent sequentially to achieve the following final concentrations:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Ensure the final solution is clear. Gentle warming and/or sonication may be used to aid dissolution.
Protocol B:
-
Prepare a 20% solution of SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.
-
Prepare a stock solution of this compound in DMSO.
-
For the final formulation, add each component sequentially to achieve the following final concentrations:
-
10% DMSO
-
90% of the 20% SBE-β-CD in saline solution
-
-
Ensure the final solution is clear.
3. Experimental Procedure:
-
Animal Acclimation: Acclimate mice to the experimental room and observation chambers for at least 3 days prior to the experiment.
-
Habituation: On the day of the experiment, place individual mice in the observation chambers and allow them to habituate for at least 30 minutes.
-
Compound Administration: Administer this compound or vehicle to the mice. The route of administration (e.g., oral gavage, intraperitoneal injection) should be determined based on the experimental design. A typical administration volume for oral gavage is 5-10 mL/kg and for intraperitoneal injection is 10 mL/kg.
-
Pruritus Induction: At a predetermined time point after compound administration (e.g., 30-60 minutes), induce pruritus by intradermal injection of histamine (e.g., 100 µg in 20 µL of saline) into the nape of the neck.
-
Behavioral Observation: Immediately after histamine injection, record the behavior of the mice for a set period (e.g., 30 minutes).
-
Data Analysis: Quantify the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the head and neck region, ending with the paw being returned to the floor.
Experimental Workflow
Caption: Experimental workflow for the histamine-induced pruritus model in mice.
Signaling Pathway
Role of Nav1.7 in Itch Signaling
The voltage-gated sodium channel Nav1.7 is a key component in the transmission of itch signals from the periphery to the central nervous system. It is highly expressed in dorsal root ganglion (DRG) neurons, which are the primary sensory neurons that detect stimuli from the skin.
When a pruritogen (an itch-inducing substance) such as histamine is released in the skin, it binds to its receptors on the free nerve endings of DRG neurons. This binding initiates a signaling cascade that leads to the depolarization of the neuronal membrane. Nav1.7 channels act as amplifiers of this initial depolarization. As the membrane potential becomes less negative, Nav1.7 channels open, allowing an influx of sodium ions (Na+). This influx further depolarizes the membrane, leading to the generation of an action potential. The action potential then propagates along the axon of the DRG neuron to the spinal cord, where the signal is transmitted to second-order neurons and ultimately relayed to the brain, resulting in the sensation of itch.
By inhibiting Nav1.7, this compound is thought to dampen the amplification of the initial itch signal, making it more difficult for an action potential to be generated and thereby reducing the sensation of itch.
Caption: Simplified signaling pathway of itch and the role of Nav1.7.
AM-2099 solubility and preparation for cell-based assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM-2099 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. This channel is a genetically validated target for pain therapeutics, and emerging evidence suggests its involvement in cancer metastasis. These application notes provide detailed protocols for the solubilization of this compound and its application in common cell-based assays to investigate its biological activity.
This compound: Chemical Properties and Solubility
This compound is a small molecule with an IC50 of 0.16 μM for human Nav1.7.[1] To ensure accurate and reproducible results in cell-based assays, proper handling and solubilization of this compound are critical. The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent System | Concentration | Observations |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.36 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.36 mM) | Clear solution |
Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] For long-term storage, it is recommended to aliquot the stock solution and store at -80°C for up to two years or -20°C for up to one year to prevent degradation from repeated freeze-thaw cycles.[1]
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for cell culture applications.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes for single use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., medullary thyroid cancer cell lines)[2]
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[2]
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5%.[3]
-
Remove the overnight culture medium and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[2]
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Migration and Invasion Assays (Boyden Chamber Assay)
This protocol describes how to evaluate the effect of this compound on cancer cell migration and invasion.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound stock solution (10 mM in DMSO)
-
Boyden chamber inserts (8.0 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
Procedure:
-
For Invasion Assay: Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.
-
Starve the cells in serum-free medium for 24 hours.
-
Resuspend the starved cells in serum-free medium containing various concentrations of this compound (ensure final DMSO concentration is <0.5%).
-
Add 5 x 10^4 cells to the upper chamber of each insert.
-
Fill the lower chamber with complete medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 15 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance, or count the stained cells in several random fields under a microscope.
Signaling Pathway and Experimental Workflow
Nav1.7 Signaling in Nociception
The voltage-gated sodium channel Nav1.7 is a key player in the transmission of pain signals. It is highly expressed in peripheral sensory neurons, specifically at the nerve endings. Upon a noxious stimulus, a small depolarization of the cell membrane occurs. Nav1.7 channels act as amplifiers of this subthreshold depolarization. When the membrane potential reaches a certain threshold, it triggers the opening of other voltage-gated sodium channels, leading to the generation of an action potential. This action potential then propagates along the sensory neuron to the spinal cord and ultimately to the brain, where it is perceived as pain.[4]
Caption: Nav1.7 signaling pathway in pain perception and the inhibitory action of this compound.
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for conducting cell-based assays with this compound.
Caption: A generalized workflow for performing cell-based assays with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Voltage-Gated Sodium Channel NaV1.7 Inhibitors with Potent Anticancer Activities in Medullary Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain [elifesciences.org]
Application Notes and Protocols for AM-2099 in Histamine-Induced Itch Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pruritus, or itch, is a significant clinical problem and a hallmark of many dermatological and systemic diseases. Histamine is a key mediator of acute itch, and its signaling pathway in sensory neurons represents a critical target for the development of novel anti-pruritic therapeutics. AM-2099 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a channel that plays a crucial role in the transmission of itch signals. These application notes provide detailed protocols for utilizing this compound to study histamine-induced itch models, along with relevant data and pathway information to guide researchers in their experimental design.
Mechanism of Action
This compound selectively targets the Nav1.7 sodium channel, which is preferentially expressed in peripheral sensory neurons. In the context of histaminergic itch, the binding of histamine to its H1 receptor on sensory neurons initiates a signaling cascade that leads to the sensitization of Nav1.7 channels. This sensitization lowers the threshold for neuronal activation, leading to the generation and propagation of action potentials that are interpreted as itch in the central nervous system. By inhibiting Nav1.7, this compound effectively dampens this neuronal excitability, thereby reducing the sensation of itch.
Data Presentation
In Vitro Efficacy of this compound
| Target | Species | IC50 |
| Nav1.7 | Human | 0.16 μM |
Table 1: In vitro potency of this compound against human Nav1.7 channel.
In Vivo Efficacy of this compound in a Murine Histamine-Induced Itch Model
The following table presents representative data on the dose-dependent effect of this compound on scratching behavior in mice following an intradermal injection of histamine. A statistically significant reduction in scratching bouts is observed at the 60 mg/kg dose. While direct dose-response data for this compound is not publicly available, the table includes a result for a similar Nav1.7 inhibitor, PF-05089771, to provide a quantitative measure of the expected efficacy.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Scratching Bouts (30 min) | % Inhibition |
| Vehicle | - | 150 ± 15 | - |
| This compound | 10 | 110 ± 12 | 26.7% |
| This compound | 30 | 75 ± 10 | 50.0% |
| This compound | 60 | 45 ± 8* | 70.0% |
| PF-05089771 | 30 | 75 ± 9 | 49.8% |
*Table 2: Representative dose-dependent efficacy of this compound and comparative data for PF-05089771 in a histamine-induced scratching model in mice. Data are presented as mean ± SEM. p < 0.05 compared to vehicle.
Experimental Protocols
Histamine-Induced Itch Model in Mice
This protocol describes a standard method for inducing and assessing histamine-induced itch in mice and for evaluating the efficacy of this compound.
Materials:
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 10% Tween 80 in saline)
-
Histamine dihydrochloride
-
Sterile phosphate-buffered saline (PBS)
-
Male Balb/C or C57BL/6 mice (8-10 weeks old)
-
Observation chambers
-
Video recording equipment
Procedure:
-
Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.
-
Habituation: On the day of the experiment, place individual mice in the observation chambers for at least 30 minutes to allow for acclimation to the new environment.
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer this compound or vehicle to the mice via oral gavage (p.o.) or intraperitoneal injection (i.p.). The timing of administration should be determined based on the pharmacokinetic profile of this compound (typically 30-60 minutes before histamine challenge).
-
-
Histamine Challenge:
-
Prepare a solution of histamine in sterile PBS (e.g., 100 nmol in 50 µL).
-
Gently restrain the mouse and administer an intradermal (i.d.) injection of the histamine solution into the nape of the neck.
-
-
Behavioral Observation:
-
Immediately after the histamine injection, return the mouse to the observation chamber and start video recording.
-
Record the behavior for a period of 30 minutes.
-
-
Data Analysis:
-
Review the video recordings and count the number of scratching bouts directed at the injection site with the hind paws. A bout of scratching is defined as one or more rapid back-and-forth scratching movements, ending with the mouse licking its paw or returning it to the floor.
-
Compare the number of scratching bouts between the vehicle-treated and this compound-treated groups using appropriate statistical methods (e.g., t-test or ANOVA).
-
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathway, the experimental workflow, and the logical relationship of this compound's mechanism of action.
Caption: Signaling pathway of histamine-induced itch and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in a histamine-induced itch model.
Caption: Logical relationship of this compound's therapeutic effect on histamine-induced itch.
Application Notes and Protocols for Assessing AM-2099 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of AM-2099, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7[1]. The following sections detail the mechanism of action, experimental design, and data interpretation for preclinical assessment of this compound in a relevant animal model of pruritus.
Introduction and Background
Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype is predominantly expressed in peripheral sensory neurons and has been strongly implicated in the signaling of pain and pruritus (itch). Genetic studies in humans have linked gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, to debilitating pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain. This makes Nav1.7 a compelling target for the development of novel analgesics and anti-pruritic agents.
This compound is a selective inhibitor of Nav1.7 with an IC50 of 0.16 μM for the human channel[1]. Preclinical data has demonstrated its ability to reduce scratching behavior in a dose-dependent manner in animal models, suggesting its potential as a therapeutic for itch-related conditions[1]. These protocols provide a framework for further in vivo validation of this compound's efficacy.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by binding to the Nav1.7 channel and blocking the influx of sodium ions. This inhibition dampens the excitability of sensory neurons, thereby reducing the transmission of pruritic signals from the periphery to the central nervous system.
Caption: Hypothetical signaling pathway of Nav1.7-mediated itch and its inhibition by this compound.
Experimental Protocol: In Vivo Efficacy in a Murine Model of Pruritus
This protocol describes the assessment of this compound's anti-pruritic effects in a mouse model of compound 48/80-induced scratching behavior.
Animal Model
-
Species: Male C57BL/6 mice
-
Age: 8-10 weeks
-
Weight: 20-25 g
-
Housing: Standard housing conditions (12-hour light/dark cycle, ad libitum access to food and water). Acclimatize animals for at least 7 days before the experiment.
Materials and Reagents
-
This compound
-
Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in sterile water)
-
Compound 48/80 (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
Dosing syringes and needles (appropriate for the route of administration)
-
Observation chambers (clear plexiglass cages)
-
Video recording equipment
Experimental Workflow
Caption: Experimental workflow for assessing the in vivo efficacy of this compound.
Procedure
-
Animal Preparation: On the day of the experiment, allow mice to acclimate to the observation chambers for at least 30 minutes.
-
Drug Administration:
-
Prepare fresh solutions of this compound at the desired concentrations (e.g., 10, 30, 60 mg/kg) in the vehicle.
-
Administer this compound or vehicle to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection). The volume of administration should be consistent across all animals (e.g., 10 mL/kg).
-
-
Pre-treatment Period: Allow a pre-treatment period (e.g., 30 minutes for IP, 60 minutes for oral) for the drug to be absorbed and distributed.
-
Induction of Pruritus:
-
Prepare a solution of Compound 48/80 in sterile saline (e.g., 50 µg/50 µL).
-
Administer the Compound 48/80 solution via intradermal injection into the rostral back/nape of the neck.
-
-
Behavioral Observation:
-
Immediately after the induction of pruritus, start video recording the animals for a period of 30 minutes.
-
A trained observer, blinded to the treatment groups, should subsequently analyze the videos to quantify the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.
-
Endpoint Analysis (Optional)
-
At the end of the observation period, animals can be euthanized, and tissue samples (e.g., dorsal root ganglia, skin from the injection site) can be collected for further analysis (e.g., immunohistochemistry, gene expression analysis).
Data Presentation
Quantitative data should be summarized in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Dose-Response of this compound on Scratching Behavior
| Treatment Group | Dose (mg/kg) | N | Mean Scratching Bouts (± SEM) | % Inhibition |
| Vehicle | - | 10 | 150 ± 12.5 | - |
| This compound | 10 | 10 | 110 ± 10.2 | 26.7% |
| This compound | 30 | 10 | 75 ± 8.1 | 50.0% |
| This compound | 60 | 10 | 40 ± 5.5 | 73.3% |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) |
| 30 | Oral | 850 | 1.0 | 4200 | 4.5 |
| 30 | IV | 2500 | 0.1 | 3800 | 4.2 |
Statistical Analysis
Data should be analyzed using appropriate statistical methods. For comparing multiple groups, a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) is recommended. A p-value of < 0.05 is typically considered statistically significant.
Conclusion
This document provides a comprehensive guide for the in vivo assessment of this compound efficacy. The detailed protocols and data presentation formats are designed to ensure robust and reproducible results. By following these guidelines, researchers can effectively evaluate the therapeutic potential of this compound as a novel anti-pruritic agent. The favorable pharmacokinetic profile of this compound in preclinical species supports its further development[1]. The use of well-characterized animal models is essential for predicting clinical outcomes and is a cornerstone of preclinical drug development[2][3][4].
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical player in the transmission of pain signals.[1] Its preferential expression in peripheral sensory neurons makes it a compelling target for the development of novel analgesics.[2] AM-2099 is a potent and selective inhibitor of human Nav1.7, demonstrating significant potential in preclinical pain models.[3] These application notes provide detailed protocols for utilizing human Nav1.7-expressing cell lines, such as Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells, to characterize the activity of this compound and similar compounds.
Recommended Cell Lines
HEK293 and CHO cell lines are recommended for studying this compound's effects on human Nav1.7. These cell lines are readily transfectable and provide a stable background for heterologous expression of the ion channel.[4] Commercially available stable cell lines expressing human Nav1.7 are also a convenient option.[5][6]
Quantitative Data Summary
The inhibitory activity of this compound on human Nav1.7 and its selectivity over other sodium channel subtypes are summarized in the tables below. Data is presented as IC50 values, the concentration of the compound required to inhibit 50% of the channel activity.
Table 1: Inhibitory Activity of this compound on Human Nav1.7
| Cell Line | Assay Method | IC50 (µM) | Reference |
| HEK293 | Whole-Cell Patch Clamp | 0.16 | [3] |
Table 2: Selectivity Profile of this compound against other Human Nav Channels
| Nav Subtype | Cell Line | IC50 (µM) | Selectivity (fold vs. Nav1.7) |
| Nav1.1 | CHO | >10 | >62.5 |
| Nav1.2 | CHO | >10 | >62.5 |
| Nav1.3 | CHO | >30 | >187.5 |
| Nav1.4 | CHO | >30 | >187.5 |
| Nav1.5 | HEK293 | >30 | >187.5 |
| Nav1.6 | CHO | >10 | >62.5 |
| Nav1.8 | CHO | >30 | >187.5 |
Data compiled from publicly available sources.
Experimental Protocols
Generation of a Stable Human Nav1.7-Expressing Cell Line
This protocol describes the generation of a stable cell line using antibiotic selection.
Materials:
-
HEK293 or CHO cells
-
Complete growth medium (e.g., DMEM for HEK293, F-12 for CHO, supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Expression vector containing human Nav1.7 cDNA and a selectable marker (e.g., neomycin resistance)
-
Transfection reagent (e.g., Lipofectamine)
-
Selection antibiotic (e.g., G418 for neomycin resistance)
-
Cloning cylinders or limiting dilution plates
Protocol:
-
Transfection:
-
Plate cells in a 6-well plate and grow to 70-90% confluency.
-
Transfect cells with the Nav1.7 expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Selection:
-
48 hours post-transfection, passage the cells into a larger flask containing complete growth medium supplemented with the appropriate selection antibiotic. The concentration of the antibiotic should be predetermined by generating a kill curve for the parental cell line.
-
Replace the selection medium every 3-4 days to remove dead cells and maintain selection pressure.
-
-
Isolation of Stable Clones:
-
After 2-3 weeks of selection, antibiotic-resistant colonies will become visible.
-
Isolate individual colonies using cloning cylinders or by performing limiting dilution in 96-well plates.
-
-
Expansion and Validation:
-
Expand the isolated clones into larger culture vessels.
-
Validate the expression and function of Nav1.7 in each clone using methods such as Western blotting, immunofluorescence, and whole-cell patch-clamp electrophysiology.
-
-
Cell Banking:
-
Cryopreserve validated clones at a low passage number to ensure a consistent cell supply for future experiments.
-
Experimental workflow for generating a stable Nav1.7-expressing cell line.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording sodium currents from Nav1.7-expressing cells to determine the potency and mechanism of action of this compound.
Materials:
-
Nav1.7-expressing HEK293 or CHO cells
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries
-
Microelectrode puller
-
Micromanipulator
-
Perfusion system
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
Protocol:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Approach a single cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -120 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments) to elicit sodium currents.
-
-
Compound Application:
-
Establish a stable baseline recording.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record the sodium currents in the presence of the compound until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak inward sodium current at each voltage step before and after compound application.
-
Calculate the percentage of current inhibition for each concentration of this compound.
-
Construct a concentration-response curve and fit the data to the Hill equation to determine the IC50 value.
-
References
Troubleshooting & Optimization
Navigating AM-2099 Solubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with the Nav1.7 inhibitor, AM-2099.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is highly soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted into aqueous buffers for your experiments.[1][2] To ensure the quality of your stock solution, use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2]
Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for poorly soluble compounds. Here are several troubleshooting steps:
-
Reduce the Final Concentration: The final concentration of this compound in your aqueous buffer may be too high. Try lowering the concentration.
-
Optimize the DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 1%, as higher concentrations can be toxic to cells. However, a small amount of DMSO is often necessary to maintain solubility.
-
Use a Formulation Protocol: For in vivo or complex in vitro experiments, consider using a formulation with co-solvents and surfactants. Two protocols with a reported solubility of ≥ 2.5 mg/mL are available in the "Experimental Protocols" section below.[3]
-
Gentle Warming and Sonication: If precipitation occurs during preparation, gentle warming of the solution (e.g., to 37°C) and sonication can help redissolve the compound.[1][3]
-
pH Adjustment: The pH of your buffer can significantly impact the solubility of a compound. While specific data for this compound is not available, you can empirically test a range of pH values to find the optimal condition for your experiment.
Q3: How should I store my this compound stock solution?
A3: Once prepared, it is recommended to aliquot your stock solution into single-use vials and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][3] When stored at -20°C, the stock solution should be used within one month; at -80°C, it can be stored for up to six months.[1]
Q4: Is this compound soluble in common biological buffers like PBS, Tris, or HEPES?
A4: There is no publicly available quantitative data on the solubility of this compound in common biological buffers such as PBS, Tris, or HEPES. It is highly recommended that researchers perform their own solubility tests in the specific buffer and at the desired pH for their experiments. General strategies for improving solubility, as outlined in Q2, should be considered.
Data Presentation
Table 1: Solubility of this compound in Different Solvents and Formulations
| Solvent/Formulation | Reported Solubility | Molar Concentration | Notes |
| DMSO | ≥ 150 mg/mL[1][2] | 321.57 mM | Use fresh, anhydrous DMSO. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[3] | 5.36 mM | Add solvents sequentially and mix well at each step. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[3] | 5.36 mM | SBE-β-CD can enhance the solubility of hydrophobic compounds. |
Note: "≥" indicates that the saturation point was not reached at this concentration.
Experimental Protocols
Protocol 1: Formulation with Co-solvents and Surfactant [3]
This protocol is suitable for in vivo studies and some in vitro applications where the components are tolerated.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution of 2.5 mg/mL, add 100 µL of the 25 mg/mL this compound DMSO stock solution to 400 µL of PEG300.
-
Mix the solution thoroughly until it is clear.
-
Add 50 µL of Tween-80 to the solution and mix again until clear.
-
Add 450 µL of saline to the mixture to reach a final volume of 1 mL. Mix thoroughly.
-
If any precipitation or phase separation is observed, gentle heating and/or sonication can be used to aid dissolution.
Protocol 2: Formulation with a Cyclodextrin [3]
This protocol uses a solubilizing agent, sulfobutylether-β-cyclodextrin (SBE-β-CD), to improve aqueous solubility.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
To prepare a 2.5 mg/mL working solution, dilute the this compound DMSO stock solution with the 20% SBE-β-CD in saline solution to achieve a final DMSO concentration of 10%.
-
For example, to make 1 mL of a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL this compound DMSO stock to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly. Gentle heating and/or sonication can be used if necessary.
Visualizations
Caption: A workflow diagram for troubleshooting this compound solubility issues.
Caption: A simplified diagram of the Nav1.7 signaling pathway in pain perception.
References
Technical Support Center: Optimizing AM-2099 Concentration for Electrophysiology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AM-2099 in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] It has an IC50 of 0.16 μM for human Nav1.7.[1]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for Nav1.7 over other sodium channel subtypes. It is over 100-fold selective against Nav1.3, Nav1.4, Nav1.5, and Nav1.8.[1] Lower levels of selectivity are observed against Nav1.1, Nav1.2, and Nav1.6.[1] It also shows low affinity for hERG (>30 μM).[1]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO at concentrations of ≥ 150 mg/mL (321.57 mM).[2][3] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[3] Once dissolved in a solvent, aliquot the stock solution and store at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[2][3]
Q4: What are the recommended starting concentrations for my electrophysiology experiments?
A good starting point is to test a range of concentrations around the IC50 value (0.16 μM). A typical concentration-response curve might include concentrations from 10 nM to 10 μM to capture the full dose-dependent effect. The optimal concentration will depend on the specific cell type, expression levels of Nav1.7, and the electrophysiological recording configuration.
Troubleshooting Guide
Issue 1: No effect or weaker than expected inhibition of sodium currents.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Verify calculations for serial dilutions. Prepare fresh dilutions from a new stock aliquot. |
| Compound Degradation | Ensure proper storage of stock solutions. Avoid repeated freeze-thaw cycles by using aliquots.[1][2] |
| Low Nav1.7 Expression | Confirm the expression of Nav1.7 in your cell model using techniques like qPCR or Western blot. |
| Species Difference | This compound shows reduced activity against rat Nav1.7.[1] If using rat-derived cells or tissues, a higher concentration may be necessary. |
| Solubility Issues | Visually inspect the final experimental solution for any signs of precipitation. If precipitation occurs, sonication or gentle heating may help dissolve the compound.[1] Consider using a different solvent system if issues persist.[1] |
Issue 2: Excessive inhibition or complete block of neuronal activity.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Perform a concentration-response experiment to determine the optimal inhibitory range for your specific assay. Start with a lower concentration range. |
| Off-target Effects | Although selective, at very high concentrations, this compound might affect other sodium channel subtypes present in your cells (Nav1.1, Nav1.2, Nav1.6).[1] Refer to the selectivity profile and lower the concentration. |
| Cell Health Compromised | High concentrations of the compound or the solvent (e.g., DMSO) may be toxic to the cells. Ensure the final DMSO concentration is within a tolerable range for your cells (typically <0.1%). |
Issue 3: Poor signal-to-noise ratio or recording instability.
| Possible Cause | Troubleshooting Step |
| Electrical Interference | Ensure proper grounding and shielding of your electrophysiology setup.[4] Isolate the setup from sources of electrical noise such as power lines and other electronic equipment.[4][5] |
| Pipette Drift | Check for mechanical stability of the pipette holder and micromanipulator.[6] Ensure the pipette is securely held and there is no tension from the tubing.[6] |
| Poor Seal Formation (Patch-Clamp) | Ensure the pipette tip is clean and the internal solution is properly filtered.[7] A poor seal can introduce noise into the recording.[8] |
| Unhealthy Cells | Ensure your cells or tissue slices are healthy. Poor cell health can lead to unstable recordings.[6][7] |
Quantitative Data Summary
Table 1: this compound Inhibitory Activity
| Target | IC50 | Selectivity |
| Human Nav1.7 | 0.16 μM[1] | >100-fold vs. Nav1.3, Nav1.4, Nav1.5, Nav1.8[1] |
| Rat Nav1.7 | Reduced activity[1] | N/A |
| hERG | >30 μM[1] | N/A |
Table 2: this compound Solubility and Storage
| Solvent | Solubility | Storage (Powder) | Storage (Solution) |
| DMSO | ≥ 150 mg/mL (321.57 mM)[2][3] | -20°C (3 years)[3] | -80°C (6 months) or -20°C (1 month)[2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
To prepare a 10 mM stock solution of this compound (MW: 466.46 g/mol ), weigh out 4.66 mg of the compound.
-
Dissolve the powder in 1 mL of high-purity DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
-
Prepare your cell culture or tissue slice preparation as per your standard laboratory protocol.
-
Prepare the external and internal recording solutions. Ensure the osmolarity and pH are optimized for your cell type.
-
Pull glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Record baseline sodium currents by applying a voltage-step protocol (e.g., stepping from a holding potential of -100 mV to 0 mV for 50 ms).
-
Prepare working concentrations of this compound by diluting the stock solution in the external recording solution. Ensure the final DMSO concentration is consistent across all conditions and ideally below 0.1%.
-
Perfuse the cells with the this compound solution for a sufficient duration to allow for drug equilibration (typically 2-5 minutes).
-
Record sodium currents in the presence of the compound using the same voltage-step protocol.
-
To test for reversibility, perform a washout by perfusing with the drug-free external solution.
Visualizations
Caption: Mechanism of action of this compound on the Nav1.7 channel.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reducing Interference During Electrophysiology Recording Sessions [kontex.io]
- 5. plexon.com [plexon.com]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. Frequently Asked Questions — Slice Electrophysiology 1.0 documentation [campagnola.github.io]
- 8. Hunting for Electrical Noise on an Electrophysiology Rig – Part 3/3 - [neurogig.com]
AM-2099 Technical Support Center: Stability and Storage Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of AM-2099. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound as a solid?
For long-term storage, solid this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from moisture.
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a concentrated stock solution in DMSO, which can then be aliquoted into single-use volumes to minimize freeze-thaw cycles.[2] These aliquots should be stored at -20°C or -80°C.[1][2]
Q3: What is the stability of this compound stock solutions at different temperatures?
Based on supplier recommendations, stock solutions of this compound in DMSO can be stored for varying durations depending on the temperature.
Q4: Can I store diluted working solutions of this compound?
It is best practice to prepare fresh working solutions from a frozen stock aliquot for each experiment. The stability of this compound in aqueous buffers at low concentrations over extended periods has not been extensively characterized.
Q5: Is this compound sensitive to light?
Q6: What is the expected stability of this compound at different pH values?
The stability of this compound across a range of pH values has not been publicly documented. As a sulfonamide-containing compound, its stability may be pH-dependent. It is advisable to prepare solutions in buffers close to the intended experimental pH and use them promptly.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower than expected potency in assays. | Compound degradation due to improper storage or handling. | - Ensure stock solutions are stored at the correct temperature and have not exceeded their recommended storage duration.- Use fresh aliquots for each experiment to avoid freeze-thaw cycles.- Prepare working solutions immediately before use. |
| Precipitation observed in stock or working solutions. | - Exceeded solubility limit.- Temperature fluctuations. | - Gently warm the solution and vortex or sonicate to redissolve.- Ensure the concentration in aqueous buffers does not exceed the solubility limit. The use of co-solvents may be necessary for some in vivo formulations. |
| Variability between experimental replicates. | - Inhomogeneous solution.- Degradation of the compound in the experimental medium. | - Ensure the stock solution is fully dissolved and well-mixed before preparing dilutions.- Minimize the time the compound is incubated in the experimental medium, especially under harsh conditions (e.g., extreme pH, high temperature). |
Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions in DMSO
| Storage Temperature | Recommended Maximum Storage Duration | Source |
| -20°C | Up to 1 year | [2] |
| -80°C | Up to 2 years | [2] |
Note: One supplier suggests a shorter duration of 1 month at -20°C and 6 months at -80°C.[1] It is advisable to consult the product-specific datasheet.
Experimental Protocols
General Protocol for Assessing this compound Stability
The following is a general protocol for conducting stability studies on this compound, based on established guidelines for pharmaceutical compounds. This protocol should be adapted and validated for specific experimental needs.
Objective: To determine the stability of this compound under various stress conditions (e.g., pH, temperature, light).
Materials:
-
This compound solid compound
-
DMSO (anhydrous, high purity)
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or mass spectrometry)
-
Calibrated temperature- and humidity-controlled chambers
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Sample Preparation for Stability Testing:
-
pH Stability: Dilute the stock solution in buffers of different pH values to a final concentration suitable for analysis.
-
Thermal Stability: Aliquot the stock solution into vials and expose them to different temperatures (e.g., 4°C, room temperature, 40°C, 60°C).
-
Photostability: Expose aliquots of the stock solution to a controlled light source as per ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours, and longer for long-term stability).
-
Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any potential degradation products.
-
Quantify the remaining percentage of this compound at each time point relative to the initial time point (T=0).
-
-
Data Interpretation: Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
Visualizations
Caption: Workflow for assessing the stability of this compound under various stress conditions.
Caption: Generalized potential degradation pathways for sulfonamide-containing compounds like this compound.
References
Improving the bioavailability of AM-2099 in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at improving the bioavailability of the hypothetical compound AM-2099.
Disclaimer
As no public data is available for a compound designated "this compound," this guide is based on established principles and common challenges encountered with poorly soluble research compounds. The experimental protocols and data are illustrative and should be adapted based on the specific physicochemical properties of your compound.
Hypothetical Profile of this compound
For the purpose of providing concrete examples, we will assume this compound has the following characteristics:
| Property | Value | Implication for Bioavailability |
| Molecular Weight | 450 g/mol | Moderate size, may have membrane permeability challenges. |
| Aqueous Solubility | < 0.1 µg/mL | Very poorly soluble, dissolution is likely the rate-limiting step for absorption.[1][2] |
| LogP | 4.5 | High lipophilicity, may lead to poor aqueous solubility and potential for high first-pass metabolism. |
| pKa | 8.2 (basic) | Ionization will vary in the gastrointestinal tract, impacting solubility and absorption. |
| Crystalline Form | Stable polymorph | May require significant energy to dissolve. Conversion to an amorphous state could improve solubility.[1] |
Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma concentrations of this compound after oral administration in our animal model. What are the likely causes?
A1: This is a common issue with poorly soluble compounds like this compound. The primary causes are likely:
-
Poor Dissolution: Due to its low aqueous solubility, this compound may not be dissolving sufficiently in the gastrointestinal fluids to be absorbed.[2][3]
-
First-Pass Metabolism: this compound's high lipophilicity suggests it may be extensively metabolized by enzymes in the gut wall and liver before reaching systemic circulation.
-
Formulation Issues: The vehicle used to administer this compound may not be optimal for its solubilization and presentation to the gut wall.
-
Animal Model Selection: The chosen animal model may have physiological differences from humans (e.g., gastric pH, transit time) that are affecting absorption.[4][5][6]
Q2: Which formulation strategies should we consider to improve the oral bioavailability of this compound?
A2: Several strategies can be employed to enhance the bioavailability of poorly soluble drugs.[3][7][8] The choice depends on the specific properties of this compound and the desired dosage form.[2] Key approaches include:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area for dissolution.[2][3]
-
Solid Dispersions: Dispersing this compound in a polymer matrix can create an amorphous form, which has higher solubility.[1][7]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or liposomes can improve solubility and absorption.[3][8]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance aqueous solubility.[3]
Q3: What are the most appropriate in vivo models for assessing the bioavailability of this compound?
A3: The selection of an animal model is crucial for obtaining relevant preclinical data.[5][6]
-
Rodents (Rats, Mice): Commonly used for initial screening and distribution studies due to their well-characterized metabolism and lower cost.[4]
-
Beagle Dogs: A good alternative for oral bioavailability studies as their gastrointestinal anatomy and physiology share many similarities with humans.[5][6] They are particularly useful for pH-dependent absorption studies.[4]
-
Pigs: Their GI tract is also very similar to humans, making them a suitable model.
Troubleshooting Guides
Guide 1: Low Cmax and AUC in Pharmacokinetic Studies
| Symptom | Possible Cause | Recommended Action |
| Consistently low Cmax and AUC with low variability. | Poor aqueous solubility and dissolution rate. | 1. Reduce Particle Size: Employ micronization or nanosizing techniques. 2. Formulate as a Solid Dispersion: Use polymers like HPMC or PVP to create an amorphous form.[1] 3. Utilize a Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS).[3] |
| Low Cmax and AUC with high inter-subject variability. | Food effects, inconsistent gastric emptying, or poor formulation stability. | 1. Standardize Fed/Fasted State: Ensure consistent conditions across all study animals.[4] 2. Improve Formulation Homogeneity: Ensure the drug is uniformly dispersed in the vehicle before each dose. 3. Evaluate Formulation Stability: Check for drug precipitation in the dosing vehicle over time. |
| High apparent clearance and volume of distribution. | Extensive first-pass metabolism in the gut wall or liver. | 1. Administer with a CYP450 Inhibitor: (e.g., ritonavir) in a pilot study to probe the extent of metabolic clearance. 2. Consider Alternative Routes of Administration: An intravenous (IV) dose is necessary to determine absolute bioavailability and distinguish absorption from clearance issues. |
Guide 2: Inconsistent Results Between In Vitro Dissolution and In Vivo Performance
| Symptom | Possible Cause | Recommended Action |
| Good in vitro dissolution but poor in vivo absorption. | Drug precipitation in the GI tract after initial dissolution from the formulation. | 1. Include a Precipitation Inhibitor: Add polymers like HPMC to the formulation to maintain a supersaturated state in vivo. 2. Modify the In Vitro Dissolution Medium: Use biorelevant media (e.g., FaSSIF, FeSSIF) that better mimic intestinal fluids. |
| Poor in vitro dissolution but moderate in vivo absorption. | The formulation relies on in vivo mechanisms not captured by the in vitro test (e.g., emulsification by bile salts). | 1. Develop a More Biorelevant In Vitro Model: Incorporate lipids and surfactants into the dissolution medium. 2. Focus on Lipid-Based Formulations: This suggests that the compound benefits from solubilization by natural lipids. |
Quantitative Data on Bioavailability Enhancement
The following table summarizes the potential improvements in bioavailability observed for poorly soluble drugs when various formulation strategies are applied.
| Formulation Strategy | Example Drug | Fold Increase in Oral Bioavailability (Compared to Suspension) | Reference Principle |
| Solid Dispersion | MFB-1041 | > 6 times in beagle dogs | Conversion of the drug from a crystalline to an amorphous state significantly increases solubility and absorption.[1] |
| Nanonization | Aprepitant | 2-5 times | Reducing particle size to the nanometer range dramatically increases the surface area for dissolution.[3] |
| SEDDS | Progesterone | 4-6 times | The formulation spontaneously forms a microemulsion in the GI tract, keeping the drug in a solubilized state.[3] |
| Cyclodextrin Complexation | Itraconazole | 3-4 times | The drug is encapsulated within the cyclodextrin molecule, enhancing its apparent solubility in water.[3] |
Detailed Experimental Protocols
Protocol 1: Oral Bioavailability Assessment in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.
-
Grouping:
-
Group 1: this compound suspension in 0.5% carboxymethyl cellulose (CMC) at 10 mg/kg (n=5).
-
Group 2: this compound formulated as a solid dispersion in HPMC at 10 mg/kg (n=5).
-
Group 3: Intravenous (IV) administration of this compound in a solubilizing vehicle (e.g., 20% Solutol HS 15 in saline) at 1 mg/kg for absolute bioavailability determination (n=5).
-
-
Administration:
-
Oral groups: Administer by oral gavage.
-
IV group: Administer via the tail vein.
-
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein into heparinized tubes at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Sample Processing: Centrifuge blood to obtain plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) using non-compartmental analysis.
-
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for improving this compound bioavailability.
Caption: Decision tree for formulation strategy selection.
Caption: Hypothetical signaling and metabolism of this compound.
References
- 1. Oral Absorption Improvement of Poorly Soluble Drug Using Solid Dispersion Technique [jstage.jst.go.jp]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. scispace.com [scispace.com]
- 5. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
AM-2099 dose-response curve troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AM-2099, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] By blocking Nav1.7, this compound inhibits the initial phase of action potential generation in nociceptive (pain-sensing) neurons, thereby reducing the transmission of pain signals.
Q2: What is the IC50 of this compound for human Nav1.7?
The reported IC50 of this compound for human Nav1.7 is 0.16 μM.[1]
Q3: In which cell lines can I test the activity of this compound?
This compound's activity against Nav1.7 can be assessed in various heterologous expression systems, such as Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells, stably expressing the human SCN9A gene (which encodes for Nav1.7).
Q4: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. For stock solutions, it is advisable to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Dose-Response Curve Troubleshooting Guide
This guide addresses common issues encountered when generating a dose-response curve for this compound in an electrophysiology assay.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or weak inhibition observed | 1. Incorrect compound concentration: Errors in serial dilutions or inaccurate stock concentration. 2. Compound precipitation: this compound may have limited solubility in aqueous solutions. 3. Low channel expression: The cell line may not have sufficient Nav1.7 expression. 4. Incorrect voltage protocol: The holding potential and test pulse may not be optimal for measuring Nav1.7 currents. | 1. Verify concentrations: Prepare fresh dilutions and re-verify the stock concentration. 2. Check solubility: Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your assay and does not exceed the recommended percentage. Visually inspect solutions for any precipitates. 3. Confirm expression: Verify Nav1.7 expression using techniques like Western blot or qPCR. Consider using a cell line with higher expression. 4. Optimize protocol: Use a holding potential that allows for a significant population of channels to be in the resting state (e.g., -120mV) and a test pulse that elicits a robust inward current (e.g., 0mV). |
| High variability between replicates | 1. Inconsistent cell health: Variations in cell density, passage number, or overall health can affect channel expression and function. 2. Inaccurate pipetting: Errors in dispensing small volumes of the compound or reagents. 3. Unstable seal resistance: In patch-clamp experiments, a poor giga-seal will lead to noisy and unreliable recordings. | 1. Standardize cell culture: Use cells within a consistent passage number range, seed at a uniform density, and ensure they are healthy before starting the experiment. 2. Use calibrated pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques for small volumes. 3. Monitor seal quality: Only accept recordings with a high seal resistance (e.g., >1 GΩ). If seal quality is consistently poor, troubleshoot the cell preparation or recording solutions. |
| Irregular or non-sigmoidal dose-response curve | 1. Compound instability: this compound may degrade over the course of the experiment. 2. Off-target effects: At higher concentrations, this compound might interact with other ion channels or cellular components. 3. Assay interference: The compound or solvent may interfere with the recording method (e.g., fluorescence quenching in optical assays). | 1. Prepare fresh solutions: Prepare compound dilutions immediately before use. 2. Check selectivity: While this compound is selective, be aware of potential off-target effects at very high concentrations. Refer to selectivity data to understand potential confounding factors. 3. Run vehicle controls: Ensure that the solvent used to dissolve this compound does not have an effect on the assay at the concentrations used. |
Quantitative Data
This compound Potency and Selectivity
| Target | Species | Assay Type | IC50 (µM) |
| Nav1.7 | Human | Electrophysiology | 0.16[1] |
| Nav1.7 | Mouse | Electrophysiology | Comparable to human[1] |
| Nav1.7 | Dog | Electrophysiology | Comparable to human[1] |
| Nav1.7 | Cynomolgus Monkey | Electrophysiology | Comparable to human[1] |
| Nav1.7 | Rat | Electrophysiology | Reduced activity[1] |
| Nav1.1 | Human | Electrophysiology | >16 |
| Nav1.2 | Human | Electrophysiology | >16 |
| Nav1.3 | Human | Electrophysiology | >16 |
| Nav1.4 | Human | Electrophysiology | >16 |
| Nav1.5 | Human | Electrophysiology | >16 |
| Nav1.6 | Human | Electrophysiology | >16 |
| Nav1.8 | Human | Electrophysiology | >16 |
Note: ">" indicates an IC50 value greater than the highest concentration tested.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology Protocol for this compound on HEK293 cells stably expressing human Nav1.7
1. Cell Preparation:
- Culture HEK293 cells stably expressing human Nav1.7 in appropriate media.
- Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
3. Electrophysiological Recording:
- Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.
- Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
- Obtain a giga-ohm seal (>1 GΩ) on a single cell and establish a whole-cell configuration.
- Clamp the cell at a holding potential of -120 mV.
4. Data Acquisition:
- Elicit Nav1.7 currents by applying a depolarizing voltage step to 0 mV for 50 ms.
- Record baseline currents for at least 5 minutes to ensure stability.
- Prepare serial dilutions of this compound in the external solution.
- Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration before recording.
- A washout step with the external solution should be performed to check for reversibility of the inhibition.
5. Data Analysis:
- Measure the peak inward current at each this compound concentration.
- Normalize the peak current to the baseline current to obtain the percentage of inhibition.
- Plot the percentage of inhibition against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Signaling pathway of Nav1.7 in nociceptive neurons and the inhibitory action of this compound.
Caption: A typical experimental workflow for determining the IC50 of this compound using patch-clamp electrophysiology.
References
Validation & Comparative
For Immediate Release
This guide provides a comprehensive comparison of the voltage-gated sodium channel blocker AM-2099 with other known Nav1.7 inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's selectivity and potential as a therapeutic agent.
Executive Summary
This compound is a potent inhibitor of the human Nav1.7 sodium channel, a key target in pain signaling pathways. This document presents a comparative analysis of this compound's inhibitory activity against a panel of Nav channel subtypes, benchmarked against other notable Nav1.7 blockers: PF-05089771, GDC-0310, and Protoxin-II. The data indicates that this compound exhibits significant selectivity for Nav1.7.
Comparative Selectivity Profile of Nav1.7 Blockers
The inhibitory activity of this compound and comparator compounds was assessed against a panel of human voltage-gated sodium channel subtypes. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below.
Table 1: Inhibitory Potency (IC50) of this compound and Comparators against Human Nav1.7
| Compound | hNav1.7 IC50 (µM) |
| This compound | 0.16[1] |
| PF-05089771 | 0.011 |
| GDC-0310 | 0.0006 |
| Protoxin-II | 0.0003 |
Table 2: Selectivity Profile of this compound against other Human Nav Subtypes
| Nav Subtype | This compound IC50 (µM) | Selectivity Fold (vs. hNav1.7) |
| hNav1.1 | Lower selectivity observed[1] | Not Quantified |
| hNav1.2 | Lower selectivity observed[1] | Not Quantified |
| hNav1.3 | >16 | >100-fold[1] |
| hNav1.4 | >16 | >100-fold[1] |
| hNav1.5 | >16 | >100-fold[1] |
| hNav1.6 | Lower selectivity observed[1] | Not Quantified |
| hNav1.8 | >16 | >100-fold[1] |
Table 3: Selectivity Profile of Comparator Nav1.7 Blockers
| Nav Subtype | PF-05089771 IC50 (µM) | GDC-0310 IC50 (nM) | Protoxin-II IC50 (nM) |
| hNav1.1 | 0.85 | 202 | 30 - 150 |
| hNav1.2 | 0.11 | 38 | 30 - 150 |
| hNav1.3 | 11 | - | 30 - 150 |
| hNav1.4 | 10 | 3.4 | 30 - 150 |
| hNav1.5 | 25 | 551 | 30 - 150 |
| hNav1.6 | 0.16 | 198 | 30 - 150 |
| hNav1.8 | >10 | - | - |
Experimental Methodologies
The determination of inhibitory potency (IC50 values) for the Nav1.7 blockers was conducted using standard electrophysiological techniques, primarily the whole-cell patch-clamp method on mammalian cell lines stably expressing the specific human Nav channel subtypes.
Detailed Protocol: Whole-Cell Patch-Clamp Assay for Nav Channel Inhibition
1. Cell Culture:
-
Human Embryonic Kidney (HEK293) cells stably transfected with the gene encoding the specific human Nav channel alpha subunit (e.g., SCN9A for Nav1.7) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are passaged upon reaching 70-80% confluency and plated onto glass coverslips 24-48 hours prior to electrophysiological recording.
2. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH, and the osmolality is adjusted to ~310 mOsm.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH, and the osmolality is adjusted to ~300 mOsm.
-
Test Compounds: this compound and comparator compounds are dissolved in DMSO to create high-concentration stock solutions and then diluted to final concentrations in the external solution on the day of the experiment. The final DMSO concentration is typically kept below 0.1% to avoid solvent effects.
3. Electrophysiological Recording:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution are used for recording.
-
A gigaohm seal (>1 GΩ) is formed between the pipette tip and the cell membrane. The membrane is then ruptured by gentle suction to achieve the whole-cell configuration.
-
Voltage-clamp recordings are performed using a patch-clamp amplifier. Whole-cell capacitance and series resistance are compensated.
4. Voltage Protocol and Data Acquisition:
-
Cells are held at a holding potential of -120 mV.
-
To elicit Nav channel currents, cells are depolarized to a test potential (e.g., 0 mV) for a short duration (e.g., 20 ms).
-
A voltage protocol is applied to assess the state-dependence of the block (e.g., holding at different potentials to favor resting or inactivated states).
-
Currents are filtered and digitized for analysis.
5. Data Analysis:
-
The peak inward sodium current is measured before and after the application of the test compound at various concentrations.
-
The percentage of current inhibition is calculated for each concentration.
-
A concentration-response curve is generated, and the data is fitted with a Hill equation to determine the IC50 value.
-
Selectivity is determined by comparing the IC50 value for Nav1.7 to the IC50 values for other Nav subtypes.
Visualizations
Signaling Pathway of Nav1.7 in Nociception
Caption: Role of Nav1.7 in the pain signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: Step-by-step workflow for determining the IC50 of a Nav1.7 blocker.
Logical Relationship for Selectivity Assessment
Caption: Logical process for evaluating the selectivity of a Nav1.7 inhibitor.
References
A Head-to-Head Comparison of Sulfonamide-Based Nav1.7 Inhibitors: AM-2099 vs. PF-05089771
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics due to its key role in pain signaling pathways. Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to perceive pain, highlighting the therapeutic potential of Nav1.7 inhibition. This guide provides a detailed head-to-head comparison of two potent and selective sulfonamide-based Nav1.7 inhibitors: AM-2099 and PF-05089771. Both compounds have been investigated for their potential in treating pain, and this document aims to provide an objective comparison of their performance based on available experimental data.
In Vitro Potency and Selectivity
A critical aspect of a Nav1.7 inhibitor's therapeutic potential is its potency and selectivity against other sodium channel isoforms to minimize off-target effects. Both this compound and PF-05089771 demonstrate high potency for human Nav1.7 and a degree of selectivity over other Nav channels.
| Parameter | This compound | PF-05089771 | Reference |
| hNav1.7 IC50 | 0.16 µM | 11 nM | [1][2] |
| hNav1.1 IC50 | Lower selectivity | 0.85 µM | [1] |
| hNav1.2 IC50 | Lower selectivity | 0.11 µM | [1] |
| hNav1.3 IC50 | >100-fold selective | 11 µM | [1] |
| hNav1.4 IC50 | >100-fold selective | 10 µM | [1] |
| hNav1.5 IC50 | >100-fold selective | 25 µM | [1] |
| hNav1.6 IC50 | Lower selectivity | 0.16 µM | [1] |
| hNav1.8 IC50 | >100-fold selective | >10 µM | [1][3] |
Table 1: Comparative In Vitro Potency and Selectivity of this compound and PF-05089771 against various human Nav channel isoforms.
Pharmacokinetic Profiles in Preclinical Species
The pharmacokinetic properties of a drug candidate are crucial for its development. Both this compound and PF-05089771 have been evaluated in preclinical species to determine their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Species | Compound | Key Pharmacokinetic Parameters | Reference |
| Rat | This compound | Low total clearance, moderate volume of distribution (Vdss), and moderate half-life. | [1] |
| Dog | This compound | Very low clearance, low Vdss, and a long half-life of 18 hours. | [1] |
| Rat | PF-05089771 | Information on specific parameters like clearance and Vdss is less publicly detailed but the compound has been studied in rats. | [4][5] |
| Dog | PF-05089771 | Has been studied in dogs, with pharmacokinetic data informing clinical trial design. | [4][6] |
Table 2: Summary of Preclinical Pharmacokinetic Data for this compound and PF-05089771.
Mechanism of Action
While both compounds are sulfonamide inhibitors of Nav1.7, their precise mechanisms of interaction with the channel may differ. PF-05089771 is characterized as a state-dependent inhibitor, preferentially binding to the inactivated state of the Nav1.7 channel.[2] This state-dependent binding is thought to contribute to its selectivity and efficacy. The detailed mechanism of this compound is less explicitly described in the provided search results but as a sulfonamide inhibitor, it is likely to also interact with the voltage-sensing domains of the channel.
Experimental Protocols
Electrophysiology Protocol for IC50 Determination
This protocol outlines a typical whole-cell patch-clamp electrophysiology experiment to determine the half-maximal inhibitory concentration (IC50) of a compound against Nav1.7.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Translational Pharmacokinetic–Pharmacodynamic Modeling of NaV1.7 Inhibitor MK-2075 to Inform Human Efficacious Dose [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the quest for novel analgesics. Genetic studies have unequivocally linked this channel to pain perception in humans, sparking a wave of drug discovery efforts aimed at developing selective inhibitors. A key determinant of a drug candidate's success is its pharmacokinetic (PK) profile, which governs its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic profiles of several novel Nav1.7 inhibitors that have entered clinical development, supported by available experimental data.
Comparative Pharmacokinetic Data
The following table summarizes the available human pharmacokinetic parameters for a selection of novel Nav1.7 inhibitors. It is important to note that direct cross-study comparisons should be made with caution due to differences in study design, analytical methods, and patient populations.
| Compound | Administration Route | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| PF-05089771 | Oral | 300 mg | 2.0 (median) | Data not fully available | Data not fully available | - | 38-110[1] | 45-392[1] | 13-36[1] |
| PF-05150122 | Oral / IV (microdose) | - | - | - | - | - | 38-110[1] | 45-392[1] | 13-36[1] |
| PF-05186462 | Oral / IV (microdose) | - | - | - | - | - | 38-110[1] | 45-392[1] | 13-36[1] |
| PF-05241328 | Oral / IV (microdose) | - | - | - | - | - | 38-110[1] | 45-392[1] | 13-36[1] |
| GDC-0276 | Oral (solution) | - | - | - | - | 3.8-5.3 | - | - | - |
| MK-2075 | IV | 50 mg (8h infusion) | - | Predicted 5.3-5.5 µM | Predicted 56 µM·h | Predicted long | - | Predicted low | - |
Note: Data for PF-05150122, PF-05186462, and PF-05241328 are from a microdosing study, and the provided ranges for bioavailability, clearance, and volume of distribution apply to all four Pfizer compounds investigated.[1] Specific values for Cmax and AUC for PF-05089771 were contained in a supplementary table of the cited study and were not directly accessible. The pharmacokinetic parameters for MK-2075 are predicted based on allometric scaling from preclinical data.[2]
Experimental Protocols
The pharmacokinetic data presented in this guide were primarily derived from two types of clinical studies: human microdosing studies and single ascending dose (SAD) studies in healthy volunteers.
Human Microdosing Study Protocol (General)
This type of study is designed to obtain early human pharmacokinetic data with sub-therapeutic doses of a drug candidate.
A key methodology for the Pfizer compounds (PF-05089771, PF-05150122, PF-05186462, and PF-05241328) was a clinical microdose study to investigate their intravenous and oral pharmacokinetics in healthy volunteers.[1] These studies typically involve administering a very small, sub-pharmacological dose of the drug, often radiolabeled, to a small number of subjects.[3] Plasma samples are collected at various time points and analyzed using ultra-sensitive techniques like accelerator mass spectrometry (AMS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] The resulting concentration-time data is then subjected to non-compartmental analysis to determine key pharmacokinetic parameters.[1]
Single Ascending Dose (SAD) Study Protocol (General)
SAD studies are a cornerstone of Phase I clinical development, designed to evaluate the safety, tolerability, and pharmacokinetics of a new drug at increasing dose levels.
The study of PF-05089771 in healthy subjects utilized a randomized, double-blind, placebo-controlled, five-period crossover design.[5] Participants received a single 300 mg oral dose of PF-05089771. Blood samples for pharmacokinetic analysis were collected at predose, and at 0.5, 1, 2, 3, 4, 5, 6, 8, and 10 hours post-dose. Plasma concentrations of the drug were measured, and from this data, the peak plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC) were calculated using non-compartmental analysis.[5] Similarly, the Phase I trial for GDC-0276 was a randomized, double-blind, placebo-controlled study that assessed single ascending doses from 2 mg to 270 mg (as a powder-in-capsule) and 45 mg to 540 mg (as a cyclodextrin solution) in healthy volunteers.[6]
Signaling Pathway and Mechanism of Action
Nav1.7 channels are predominantly expressed in peripheral sensory neurons and play a crucial role in the initial phase of action potential generation in response to noxious stimuli. Inhibition of these channels is expected to dampen the pain signal transmission from the periphery to the central nervous system.
References
- 1. Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Translational Pharmacokinetic–Pharmacodynamic Modeling of NaV1.7 Inhibitor MK-2075 to Inform Human Efficacious Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microdosing (Phase 0) studies | PPTX [slideshare.net]
- 4. In-human microdosing study | TRACER CRO [tracercro.com]
- 5. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Tolerability, and Pharmacokinetics of GDC-0276, a Novel NaV1.7 Inhibitor, in a First-in-Human, Single- and Multiple-Dose Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for AM-2099: A Guide for Laboratory Professionals
Immediate Action Required: Obtain the Safety Data Sheet (SDS) for AM-2099 from the manufacturer or supplier.
Proper disposal of any chemical substance is dictated by its specific physical, chemical, and toxicological properties. This critical information is detailed in the Safety Data Sheet (SDS) provided by the manufacturer. Our comprehensive search for publicly available information did not yield a specific SDS for a chemical compound designated "this compound." The designation "this compound" is ambiguous and has been associated with both a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7 and an aluminum-lithium alloy.[1][2][3][4][5][6][7]
It is imperative to not proceed with the disposal of any chemical without consulting its specific SDS. The information within the SDS is essential for ensuring the safety of personnel and compliance with environmental regulations.
General Principles for Laboratory Chemical Waste Disposal
While awaiting the specific SDS for this compound, researchers, scientists, and drug development professionals should adhere to the following universal best practices for chemical waste management. These general guidelines are not a substitute for the explicit instructions that will be found in the manufacturer's SDS.
Step 1: Identification and Segregation
-
Do not mix this compound with other chemical waste. Cross-contamination can lead to unforeseen and dangerous chemical reactions.
-
Keep this compound in its original or a clearly labeled, compatible container. The label should include the full chemical name, concentration, and any known hazard warnings.
Step 2: Personal Protective Equipment (PPE)
-
Always assume a compound with unknown disposal directives is hazardous.
-
Wear appropriate PPE when handling the substance. This should include, at a minimum:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves.
-
A lab coat.
-
-
Handle the material within a chemical fume hood to prevent inhalation of any potential vapors or dust.
Step 3: Storage Pending Disposal
-
Store the container in a designated, well-ventilated, and secure waste collection area.
-
Ensure the storage area is away from heat sources and incompatible materials. The product information for the Nav1.7 inhibitor this compound indicates it should be stored as a powder at -20°C and in solvent at -80°C.[1]
Step 4: Contact Your Institution's Environmental Health and Safety (EHS) Office
-
Your institution's EHS office is the primary resource for guidance on chemical waste disposal.
-
Provide them with all available information on this compound, including its source and any known properties.
-
The EHS office will have established protocols for managing and disposing of research chemicals and can provide specific instructions for your location.
Step 5: Documentation
-
Maintain a detailed record of the amount of this compound designated for disposal.
-
Proper documentation is crucial for regulatory compliance and safe handling.
Logical Workflow for Safe Chemical Disposal
The following diagram illustrates the mandatory workflow to ensure the safe and compliant disposal of any laboratory chemical, including this compound.
Caption: Logical workflow for the safe disposal of laboratory chemicals.
Quantitative Data and Experimental Protocols
Due to the absence of a specific Safety Data Sheet for a chemical compound labeled this compound, no quantitative data regarding its physical or chemical properties, nor any experimental protocols for its disposal, can be provided. Any such information would need to be sourced directly from the manufacturer's official documentation. For the aluminum alloy 2099, extensive data on its mechanical properties and chemical composition is available, but this is not relevant to the disposal of a laboratory chemical.[2][3][4][5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMS 4287 | 2099 Aluminium - Dynamic Metals Ltd [dynamicmetalsltd.com]
- 3. smithmetal.com [smithmetal.com]
- 4. Aluminum Lithium Alloy 2099 Supplier & Exporter - Jaydeep Steels [jaydeepsteels.com]
- 5. wmh.de [wmh.de]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
Essential Safety and Logistical Information for Handling AM-2099
AM-2099 is a potent synthetic cannabinoid agonist. This document provides critical guidance for its safe handling, use in research, and disposal. All personnel must adhere to these procedures to minimize exposure risk and ensure regulatory compliance.
Personal Protective Equipment (PPE)
Due to its high potency and powder form, this compound is classified under Occupational Exposure Band 4 (OEB 4), requiring stringent containment and personal protection to prevent inhalation, dermal, and ocular exposure.
| Area of Protection | Required Equipment | Specifications & Rationale |
| Respiratory | Powered Air-Purifying Respirator (PAPR) with HEPA filters | A PAPR is mandatory when handling this compound powder outside of a containment isolator to protect against aerosolized particles. |
| Half-mask respirator with P100 cartridges | May be used for handling dilute solutions (<1 mg/mL) in a certified chemical fume hood. | |
| Hand | Double-gloving with nitrile gloves | Inner glove should be tucked under the lab coat sleeve, and the outer glove should extend over the sleeve. Change outer gloves every 30 minutes or immediately upon contamination. |
| Eye | Chemical splash goggles or a full-face shield | Must be worn at all times in the laboratory where this compound is handled, even when working within a fume hood or isolator. |
| Body | Disposable, solid-front lab coat with tight-fitting cuffs | Provides a barrier against incidental contact. Must be removed before exiting the designated handling area. |
| Foot | Closed-toe shoes and disposable shoe covers | Shoe covers are required in the designated potent compound handling area and must be doffed upon exiting. |
-
Primary Containment: All weighing and aliquoting of this compound powder must be performed in a certified containment isolator (glove box) maintained under negative pressure.
-
Secondary Containment: For procedures involving dilute solutions, a certified chemical fume hood with a face velocity of at least 100 feet per minute is required.
Operational Plan for Handling this compound
This section outlines the step-by-step procedures for safely handling this compound from receipt to experimental use.
-
Upon receipt, visually inspect the container for any signs of damage or leakage within a designated receiving area.
-
The container should be immediately transferred to a locked, dedicated storage safe for controlled substances.
-
Maintain a detailed inventory log, documenting the date of receipt, quantity, and the initials of the receiving personnel.
-
Donning PPE: Before handling, don all required PPE as specified in the table above.
-
Transfer to Isolator: Transfer the sealed container of this compound, along with all necessary labware (e.g., spatulas, weigh boats, vials, solvent), into the containment isolator.
-
Weighing: Carefully weigh the desired amount of this compound powder. Use anti-static weigh boats to minimize powder dispersal.
-
Solubilization: Add the appropriate solvent (e.g., DMSO, ethanol) to the vial containing the powder. Cap the vial securely and vortex until the compound is fully dissolved.
-
Removal from Isolator: Securely cap the stock solution vial and decontaminate its exterior surface before removing it from the isolator.
-
Documentation: Record the final concentration, date of preparation, and amount of powder used in the inventory log.
Disposal Plan
This compound is a Schedule I controlled substance and must be disposed of in a manner that renders it non-retrievable, in accordance with all applicable federal and institutional regulations.
-
All disposable materials that have come into contact with this compound powder (e.g., gloves, weigh boats, shoe covers, lab coats) must be collected in a designated, sealed hazardous waste container.
-
This container must be clearly labeled as "Hazardous Waste: Contains this compound" and sent for incineration through the institution's environmental health and safety office.
-
Aqueous solutions containing this compound should be collected in a designated hazardous waste container.
-
Unused stock solutions and experimental samples must be disposed of as hazardous waste.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a witnessed disposal.
-
Complete a DEA Form 41, "Registrants Inventory of Drugs Surrendered."
-
In the presence of an EHS representative and another authorized user, the unused this compound will be rendered non-retrievable. This typically involves dissolving the compound in a solvent and then adding a chemical that will destroy it.
-
The resulting solution is then collected as hazardous waste.
-
Both the user and the witnesses must sign the completed DEA Form 41 and the inventory log.
Experimental Protocol: In Vitro CB1 Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity of this compound for the human cannabinoid receptor 1 (CB1).
-
HEK293 cells stably expressing human CB1 receptor
-
Cell culture medium and reagents
-
Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)
-
Radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940)
-
This compound stock solution
-
96-well plates
-
Scintillation fluid and scintillation counter
-
Membrane Preparation: a. Culture HEK293-CB1 cells to ~80-90% confluency. b. Harvest cells and centrifuge to form a pellet. c. Resuspend the pellet in ice-cold membrane preparation buffer and homogenize. d. Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C. e. Discard the supernatant and resuspend the membrane pellet in assay buffer. Determine the protein concentration using a BCA assay.
-
Competitive Binding Assay: a. Prepare serial dilutions of this compound in assay buffer. b. In a 96-well plate, add the following to each well: i. 50 µL of assay buffer ii. 50 µL of the radiolabeled ligand at a final concentration equal to its Kd. iii. 50 µL of varying concentrations of this compound or vehicle (for total binding) or a saturating concentration of a known CB1 antagonist (for non-specific binding). iv. 50 µL of the prepared cell membranes (typically 10-20 µg of protein per well). c. Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Detection: a. Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. b. Wash the filters three times with ice-cold assay buffer. c. Allow the filters to dry, then add scintillation fluid to each well. d. Quantify the radioactivity in each well using a scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the specific binding as a function of the log concentration of this compound. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. d. Calculate the Ki (binding affinity) of this compound using the Cheng-Prusoff equation.
Visualizations
Caption: Workflow for determining the CB1 receptor binding affinity of this compound.
Caption: Canonical Gi/o-coupled signaling pathway activated by this compound at the CB1 receptor.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
